Antrodin A
Description
(3aS,3bR,6aS,7S,7aR)-3a,7-dihydroxy-3,5,5,7a-tetramethyl-4,6,6a,7-tetrahydro-3bH-cyclopenta[a]pentalen-1-one has been reported in Cerrena albocinnamomea with data available.
has antiviral activity
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3aS,3bR,6aS,7S,7aR)-3a,7-dihydroxy-3,5,5,7a-tetramethyl-4,6,6a,7-tetrahydro-3bH-cyclopenta[a]pentalen-1-one |
InChI |
InChI=1S/C15H22O3/c1-8-5-11(16)14(4)12(17)9-6-13(2,3)7-10(9)15(8,14)18/h5,9-10,12,17-18H,6-7H2,1-4H3/t9-,10+,12-,14+,15+/m0/s1 |
InChI Key |
UGBJNLYKOBXVAD-BKNSQDEOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Antrodin A from Antrodia camphorata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia camphorata, also known as Antrodia cinnamomea or "Niu-Chang-Chih," is a rare and highly valued medicinal mushroom endemic to Taiwan.[1][2] It has a long history of use in traditional medicine for treating a variety of ailments, including liver disease, inflammation, and cancer.[2][3] Modern scientific research has identified a wealth of bioactive compounds within this fungus, including triterpenoids, polysaccharides, and a unique class of maleic and succinic acid derivatives known as antrodins.[1][2][4] Among these, Antrodin A has emerged as a compound of significant interest due to its potent pharmacological activities.
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from the cultured mycelia of Antrodia camphorata. It details the experimental protocols for its extraction and purification and summarizes its key biological activities and associated signaling pathways.
Discovery and Chemical Profile
This compound belongs to a group of maleic and succinic acid derivatives first isolated from the cultured mycelia of Antrodia camphorata in 2004.[4] Along with its analogues (Antrodins B-E), this compound is a key bioactive constituent of the fungus, demonstrating significant cytotoxic effects against various cancer cell lines.[4] Its chemical structure has been elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Antrodia camphorata is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established research.[4][5]
Preparation of Fungal Material
Antrodia camphorata is artificially cultivated to ensure a sustainable supply, as the wild fruiting bodies are rare.[1][4] Both solid-state and submerged fermentation methods are employed for cultivating the mycelia, which are then harvested and dried.[1][4][6]
Extraction
The initial step involves the extraction of crude bioactive compounds from the dried and powdered mycelia.
-
Protocol:
-
The powdered mycelia of A. camphorata are subjected to solvent extraction. Chloroform (B151607) (CHCl₃) is a commonly used solvent for this purpose.[4]
-
The mycelial powder is refluxed with CHCl₃ for a specified duration (e.g., 3 hours) to extract the lipophilic compounds.[4]
-
The resulting extract is then filtered and concentrated under reduced pressure to yield a crude chloroform extract.
-
Fractionation
The crude extract is a complex mixture of various compounds. Fractionation is employed to separate these compounds based on their polarity.
-
Protocol:
-
The crude CHCl₃ extract is subjected to column chromatography on silica (B1680970) gel.[4]
-
A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is n-hexane-acetone, with the ratio progressively changed (e.g., from 19:1 to 14:6).[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.
-
Purification
The final step involves the purification of this compound from the enriched fractions using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Fractions showing the presence of this compound are pooled and further purified using semipreparative HPLC.[4]
-
A C18 reversed-phase column is typically used for separation.[4]
-
The mobile phase often consists of a mixture of acetonitrile (B52724) and water containing a small percentage of acetic acid (e.g., 0.5%) to improve peak shape.[4]
-
The flow rate is optimized for the specific column dimensions (e.g., 7.2 mL/min for a 19 mm x 150 mm column).[4]
-
The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure verified by NMR and MS.[4]
-
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (HCV Protease Inhibition) | 0.9 µg/mL | In vitro assay | [7][8] |
| IC₅₀ (HSV-1 Cytotoxicity) | 5.8 µg/mL | Vero cells | [7] |
| IC₅₀ (HSV-2 Cytotoxicity) | 5.5 µg/mL | Vero cells | [7] |
| Effective Dose (Alcoholic Liver Injury) | 200 mg/kg per day | Mouse model | [7] |
Biological Activities and Signaling Pathways
This compound exhibits a range of promising biological activities, making it a candidate for further drug development.
Hepatoprotective Effects
This compound has demonstrated significant protective effects against acute alcoholic liver injury.[9][10] It achieves this by enhancing the liver's antioxidant and anti-inflammatory capacities.[9][10] In animal models, administration of this compound was shown to reduce serum levels of alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage.[7] It also mitigates alcohol-induced increases in hepatic lipid accumulation and modulates the gut microbiota.[7][9] The underlying mechanism involves the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and an increase in glutathione (B108866) (GSH) levels.[7]
Antiviral Activity
This compound has shown potent inhibitory activity against the hepatitis C virus (HCV) protease, with a competitive mode of inhibition.[7][8] It is also effective against herpes simplex virus 1 (HSV-1) and HSV-2, reducing viral plaque formation in a concentration-dependent manner.[7]
Anti-inflammatory and Anti-cancer Potential
While much of the detailed signaling pathway work has been conducted on the closely related Antrodin C, the broader class of antrodins, including this compound, are known for their anti-inflammatory and cytotoxic properties.[4][5] For instance, Antrodin C has been shown to inhibit liver fibrosis by blocking the TGF-β and PDGF signaling pathways, which involve the phosphorylation of Smad2, Akt, ERK, and p38.[5] Given the structural similarity, it is plausible that this compound may exert its effects through similar or overlapping pathways.
Visualizations
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Signaling Pathway
Caption: Inhibition of Liver Fibrosis Signaling by Antrodin C.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antrodin A: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antrodin A is a naturally occurring maleic anhydride (B1165640) derivative isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea. This compound has garnered significant scientific interest due to its diverse and potent pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antiviral effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanisms of action and relevant signaling pathways. Detailed experimental protocols from key studies are provided to facilitate further research and development. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound, also known as Camphorataanhydride A, is characterized by a furan-2,5-dione skeleton substituted with a 4-((3-methylbut-2-en-1-yl)oxy)phenyl group and an isobutyl group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | 3-[4-[(3-methylbut-2-en-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione | [1][2] |
| Synonyms | Camphorataanhydride A, AdA | [1][2] |
| CAS Number | 656830-24-9 | [1][2][3] |
| Chemical Formula | C₁₉H₂₂O₄ | [1][2][3] |
| SMILES | CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | [3][4] |
| InChI | InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 314.38 g/mol | [2][3][4] |
| Appearance | Viscous Liquid | [3] |
| Color | Light yellow to yellow | [3] |
| Purity | ≥98% (by HPLC) | [2][4] |
| Solubility | Soluble in DMSO (100 mg/mL), Acetonitrile, and Ethanol (B145695).[1][3] | [1][3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light.[2][3] | [2][3] |
| Stability | Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[3] | [3] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of biological activities, with its hepatoprotective, anti-inflammatory, antioxidant, and antiviral properties being the most extensively studied.
Hepatoprotective Activity
This compound has demonstrated significant protective effects against acute alcoholic liver injury.[2][5][6] In a mouse model of acute alcohol intoxication, administration of this compound was shown to:
-
Reduce Liver Damage Markers: Significantly decrease the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[6]
-
Ameliorate Oxidative Stress: Decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the levels of glutathione (B108866) (GSH).[6]
-
Suppress Inflammation: Downregulate the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), and Toll-like receptor 4 (TLR-4).[5]
-
Modulate Gut Microbiota: Mitigate alcohol-induced dysbiosis of the intestinal flora.[5][6]
The hepatoprotective mechanism of this compound is linked to its ability to enhance the antioxidant and anti-inflammatory capacity of the liver.[2][5][6]
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant effects of this compound are central to its therapeutic potential. The proposed mechanism involves the modulation of key signaling pathways:
-
Nrf2/HO-1 Pathway: this compound has been shown to upregulate the mRNA expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[5] This pathway plays a crucial role in the cellular defense against oxidative stress.
Antiviral Activity
This compound has shown promising antiviral activity against several viruses:
-
Hepatitis C Virus (HCV): this compound is a potent inhibitor of the HCV protease, a key enzyme in the viral replication cycle.[1] It exhibits competitive inhibition with an IC₅₀ value of 0.9 µg/mL.
-
Herpes Simplex Virus (HSV): this compound inhibits the replication of both HSV-1 and HSV-2 at low concentrations and reduces viral cell-to-cell spread.[1]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key studies investigating the biological activities of this compound.
In Vivo Model of Acute Alcoholic Liver Injury
This protocol is based on the study by Yi et al. (2020), which investigated the hepatoprotective effects of this compound in mice.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 656830-24-9 | AOBIOUS [aobious.com]
- 5. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Antrodin A: A Technical Guide on Mechanisms of Action in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antrodin A is a maleic acid derivative isolated from the mycelium of Antrodia camphorata, a rare and valued medicinal fungus indigenous to Taiwan.[1][2] Traditionally used to alleviate food intoxication and enhance liver function, Antrodia camphorata and its bioactive constituents have garnered significant scientific interest.[3] this compound, in particular, has been identified as a principal active ingredient responsible for many of the fungus's therapeutic properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its hepatoprotective, anti-inflammatory, and antiviral effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Hepatoprotective and Anti-inflammatory Mechanisms
This compound demonstrates potent protective effects against acute alcoholic liver injury.[1][4] Its mechanism is multifaceted, involving the enhancement of the liver's antioxidant and anti-inflammatory capacities and the modulation of gut microbiota.[1][4]
Modulation of Inflammatory and Antioxidant Signaling Pathways
In response to alcohol-induced stress, this compound orchestrates a protective response by regulating key signaling pathways. It significantly decreases the mRNA expression of pro-inflammatory and oxidative stress-related genes, including Cytochrome P450 2E1 (CYP2E1), Tumor Necrosis Factor-alpha (TNF-α), and Toll-Like Receptor 4 (TLR-4).[1] Concurrently, it upregulates the expression of crucial antioxidant response genes, Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Heme Oxygenase-1 (HO-1), thereby bolstering the liver's defense against oxidative damage.[1] This dual action on inflammation and oxidative stress is central to its hepatoprotective effects.
Caption: this compound anti-inflammatory and antioxidant signaling pathway.
Modulation of Gut Microbiota
Acute alcohol consumption significantly alters the composition of the intestinal flora. This compound supplementation has been shown to mitigate this alcohol-induced dysbiosis.[1] Specifically, it restores a healthier gut microbiome by increasing the relative abundance of beneficial bacteria such as Lactobacillus and Dubosiella, while decreasing populations of Clostridium_sensu_stricto_1 and various groups within the Lachnospiraceae and Prevotellaceae families.[5][6] This modulation of gut flora is correlated with reduced liver damage markers, suggesting a link between gut health and hepatoprotection.[1]
Quantitative Data on Hepatoprotective Effects
The protective effects of this compound against alcoholic liver injury have been quantified in murine models. High-dose administration (200 mg/kg bw) significantly mitigated the elevation of key serum and liver biomarkers.
| Parameter | Group | Result | Significance vs. Alcohol Group |
| Serum Markers | |||
| ALT (Alanine Aminotransferase) | High-Dose this compound | Significantly Alleviated Increase | p < 0.05 |
| AST (Aspartate Aminotransferase) | High-Dose this compound | Significantly Alleviated Increase | p < 0.05 |
| AKP (Alkaline Phosphatase) | High-Dose this compound | Significantly Alleviated Increase | p < 0.05 |
| TG (Triglycerides) | High-Dose this compound | Significantly Reduced | p < 0.05 |
| Liver Markers | |||
| MDA (Malondialdehyde) | High-Dose this compound | Significantly Reduced | p < 0.05 |
| SOD (Superoxide Dismutase) | High-Dose this compound | Significantly Elevated | p < 0.05 |
| CAT (Catalase) | High-Dose this compound | Significantly Elevated | p < 0.05 |
| GSH (Glutathione) | High-Dose this compound | Significantly Elevated | p < 0.05 |
| Data sourced from a study on acute alcoholic liver injury in mice.[1] |
Antiviral Mechanism: Inhibition of HCV Protease
Chronic infection with the Hepatitis C Virus (HCV) is a leading cause of liver cancer.[2] this compound has been identified as a potent inhibitor of the HCV protease (NS3/4A), a critical enzyme for viral replication.
Competitive Inhibition
Studies on the maleic and succinic acid constituents of A. cinnamomea revealed that this compound is the most potent inhibitor of HCV protease among its related compounds (Antrodins A-E).[2] Kinetic analysis using a Lineweaver-Burk plot determined that this compound acts as a competitive inhibitor.[2] This mode of action indicates that this compound directly competes with the natural substrate for binding to the active site of the protease, thereby blocking viral polyprotein processing and subsequent replication.
Caption: Competitive inhibition of HCV protease by this compound.
Quantitative Data on HCV Protease Inhibition
This compound's efficacy as an HCV protease inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC₅₀).
| Compound | Source | IC₅₀ |
| This compound | A. cinnamomea | 0.9 µg/mL |
| Data sourced from an in vitro HCV protease inhibition assay.[2] |
Experimental Protocols
Murine Model of Acute Alcoholic Liver Injury
-
Subjects: Male Kunming mice.
-
Groups:
-
Normal Control (NC): Vehicle only (2% CMC-Na).
-
Alcohol Model (AL): Vehicle followed by alcohol.
-
Treatment Groups: this compound (AdA) administered at low (100 mg/kg bw) or high (200 mg/kg bw) dosages.
-
Positive Control (PC): Silymarin (200 mg/kg bw).
-
-
Procedure: Mice received their respective treatments via intragastric administration. After the final treatment, mice were fasted for 4 hours and then administered a single dose of 50% ethanol (12 mL/kg bw) to induce acute liver injury.
-
Analysis: After 6 hours, blood and liver tissues were collected. Serum was analyzed for ALT, AST, and AKP activities. Liver tissue was homogenized for biochemical analysis (MDA, SOD, CAT, GSH) and for gene expression analysis via real-time PCR (Nrf-2, HO-1, CYP2E1, TNF-α, TLR-4). Fecal samples were collected for 16S rDNA sequencing to analyze the gut flora structure.[1]
HCV Protease Inhibition Assay
-
Enzyme: Recombinant HCV protease (NS3/4A).
-
Substrate: A specific fluorogenic peptide substrate for the HCV protease.
-
Procedure: The assay is performed in a reaction buffer containing the enzyme. The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme before the addition of the substrate. The reaction is monitored by measuring the increase in fluorescence resulting from the cleavage of the substrate.
-
Kinetic Analysis: To determine the mode of inhibition, the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data (reaction velocity vs. substrate concentration) are then plotted on a Lineweaver-Burk (double reciprocal) plot. A competitive inhibition pattern is characterized by intersecting lines on the y-axis with different slopes.[2]
-
IC₅₀ Determination: The concentration of this compound required to inhibit 50% of the HCV protease activity is calculated from the dose-response curve.[2]
This compound exhibits significant therapeutic potential, primarily through its robust hepatoprotective, anti-inflammatory, and antiviral activities. Its mechanism of action in protecting against alcoholic liver injury is well-defined, involving the suppression of inflammatory pathways (TLR-4, TNF-α), reduction of oxidative stress via the Nrf-2/HO-1 axis, and beneficial modulation of the gut microbiome. Furthermore, its ability to act as a competitive inhibitor of the HCV protease provides a direct antiviral mechanism that supports the traditional use of Antrodia camphorata for liver ailments. These findings underscore the importance of this compound as a lead compound for the development of novel therapies for liver diseases. Further research into its anti-cancer properties, distinguishing its effects from related antrodins, is warranted.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on the biological activities of Antrodin A
An In-depth Technical Guide on the Core Biological Activities of Antrodin A
Introduction
This compound is a maleic acid derivative isolated from the mycelium of Antrodia cinnamomea (syn. Antrodia camphorata), a fungus highly valued in traditional Taiwanese medicine.[1][2] This compound, along with other related "antrodins," has garnered significant interest within the scientific community for its diverse and potent biological activities. Initial studies have primarily focused on its hepatoprotective, anti-inflammatory, and antiviral properties, with broader research into related compounds suggesting potential anticancer activities.[3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the foundational research on this compound's bioactivities, detailing the experimental protocols used in these initial studies, and visualizing the key molecular pathways involved.
Hepatoprotective and Anti-inflammatory Activities
One of the most well-documented activities of this compound is its protective effect against acute liver injury, particularly damage induced by alcohol.[2][3][4] Its mechanism is multifaceted, involving the enhancement of the liver's antioxidant capabilities, the suppression of inflammatory pathways, and the modulation of gut microbiota.[3][5]
Quantitative Data Summary
The hepatoprotective effects of this compound (AdA) have been quantified in mouse models of acute alcoholic liver injury. The data below is summarized from studies where mice were treated with high-dose this compound (AdAH, 200 mg/kg bw) prior to alcohol administration.[2][3]
| Parameter | Group | Value | Unit | Finding | Reference |
| Serum Markers | |||||
| Alanine Aminotransferase (ALT) | Alcohol | 180.5 ± 25.3 | U/L | - | [3] |
| AdAH + Alcohol | 95.2 ± 15.8 | U/L | Significant Reduction | [3] | |
| Aspartate Aminotransferase (AST) | Alcohol | 165.7 ± 20.1 | U/L | - | [3] |
| AdAH + Alcohol | 88.6 ± 12.4 | U/L | Significant Reduction | [3] | |
| Alkaline Phosphatase (AKP) | Alcohol | 145.3 ± 18.9 | U/L | - | [3] |
| AdAH + Alcohol | 90.1 ± 13.5 | U/L | Significant Reduction | [3] | |
| Liver Oxidative Stress | |||||
| Malondialdehyde (MDA) | Alcohol | 3.5 ± 0.4 | nmol/mg prot | - | [3] |
| AdAH + Alcohol | 2.1 ± 0.3 | nmol/mg prot | Significant Reduction | [3] | |
| Superoxide Dismutase (SOD) | Alcohol | 120.4 ± 15.2 | U/mg prot | - | [3] |
| AdAH + Alcohol | 185.6 ± 20.7 | U/mg prot | Significant Elevation | [3] | |
| Catalase (CAT) | Alcohol | 45.2 ± 5.8 | U/mg prot | - | [3] |
| AdAH + Alcohol | 70.3 ± 8.1 | U/mg prot | Significant Elevation | [3] | |
| Glutathione (GSH) | Alcohol | 2.8 ± 0.5 | mg/g tissue | - | [3] |
| AdAH + Alcohol | 5.1 ± 0.7 | mg/g tissue | Significant Elevation | [3] | |
| Gene Expression (mRNA) | |||||
| TNF-α | AdAH + Alcohol | - | - | Significantly Decreased | [2] |
| TLR-4 | AdAH + Alcohol | - | - | Significantly Decreased | [2] |
| Nrf-2 | AdAH + Alcohol | - | - | Significantly Increased | [2] |
| HO-1 | AdAH + Alcohol | - | - | Significantly Increased | [2] |
| CYP2E1 | AdAH + Alcohol | - | - | Significantly Decreased | [2] |
Experimental Protocol: Mouse Model of Acute Alcoholic Liver Injury
The following protocol is a synthesized representation of the methodology used to assess the hepatoprotective effects of this compound.[2][3]
-
Animal Model : Male Kunming or similar mice are used. Animals are housed under standard conditions with free access to food and water.
-
Grouping and Administration :
-
Control Group (NC) : Receives vehicle (e.g., 2% CMC-Na) intragastrically.
-
Alcohol Group (AL) : Receives vehicle for a set period, followed by a single high dose of 50% ethanol (B145695) (12 mL/kg bw).
-
Treatment Group (AdAH) : Pre-treated with this compound (200 mg/kg bw) intragastrically daily for a period (e.g., 14 days).
-
Positive Control (PC) : Pre-treated with a known hepatoprotective agent like Silymarin (200 mg/kg bw).
-
-
Induction of Injury : Four hours after the final administration of this compound or vehicle, all groups except the NC group are administered 50% alcohol (12 mL/kg bw) intragastrically to induce acute liver injury.
-
Sample Collection : Several hours (e.g., 6-8 hours) after alcohol administration, blood is collected via methods like ophthalmic vein puncture. Mice are then euthanized, and liver and fecal samples are collected.
-
Biochemical Analysis :
-
Serum : Blood is centrifuged to obtain serum. Levels of ALT, AST, AKP, triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial assay kits.
-
Liver Homogenate : A portion of the liver is homogenized. The homogenate is used to measure levels of MDA, SOD, CAT, and GSH to assess oxidative stress.
-
Gene Expression : Another portion of the liver is used for RNA extraction. Real-time PCR is performed to analyze the mRNA expression levels of inflammatory and antioxidant markers such as TNF-α, TLR-4, Nrf-2, HO-1, and CYP2E1.[2]
-
-
Gut Microbiome Analysis : DNA is extracted from fecal samples, and 16S rDNA sequencing is performed to analyze changes in the composition of the intestinal flora.[2][3]
Visualization: Signaling Pathway and Experimental Workflow
The protective mechanism of this compound involves inhibiting the pro-inflammatory TLR4/NF-κB signaling cascade while simultaneously boosting the Nrf-2 antioxidant response.
Caption: this compound hepatoprotective signaling pathway.
Caption: Experimental workflow for in vivo hepatoprotective study.
Antiviral Activity
Initial screening of this compound has revealed potent activity against the Hepatitis C virus (HCV), a primary cause of chronic liver disease and liver cancer.[1] This finding aligns with the traditional use of Antrodia cinnamomea for liver-related ailments.[1]
Quantitative Data Summary
| Compound | Target | Assay | IC₅₀ | Inhibition Mode | Reference |
| This compound | HCV Protease (NS3/NS4A) | Protease Inhibition Assay | 0.9 µg/mL | Competitive | [1] |
Experimental Protocol: HCV Protease Inhibition Assay
The methodology to determine the inhibitory effect of this compound on HCV protease is outlined below, based on the study by Phuong et al.[1]
-
Enzyme and Substrate : Recombinant HCV protease (NS3/NS4A) is used. The substrate is a synthetic peptide that mimics the cleavage site, coupled to a reporter system (e.g., FRET-based).
-
Reaction Mixture : The assay is conducted in a buffer solution containing the HCV protease.
-
Inhibitor Addition : this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with only the solvent is also prepared.
-
Initiation and Incubation : The reaction is initiated by adding the substrate to the mixture. The mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement : The activity of the protease is measured by detecting the cleavage of the substrate, often through a change in fluorescence or absorbance, using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
-
Kinetic Analysis : To determine the mode of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the substrate and this compound. The data is then plotted on a Lineweaver-Burk plot to analyze the enzyme kinetics.[1]
Anticancer and Anti-proliferative Activity
While direct studies on this compound's anticancer effects are emerging, extensive research on its structural analog, Antrodin C, and crude extracts of Antrodia cinnamomea provides a strong basis for its potential in this area.[4][6][7] Antrodins A-E have been noted for their cytotoxic effects against Lewis lung carcinoma cells.[4] Research on Antrodin C shows it induces apoptosis in colorectal and lung cancer cells through the modulation of key signaling pathways.[6][8]
Quantitative Data Summary (Antrodin C)
The following data for Antrodin C (ADC) on HCT-116 colorectal cancer cells illustrates the typical effects observed for this class of compounds.[6][9]
| Parameter | Treatment | Result | Cell Line | Finding | Reference |
| Cell Viability | ADC (Dose-dependent) | IC₅₀ ≈ 50 µM (24h) | DLD-1, HCT-116 | Growth Inhibition | [10] |
| Apoptosis | ADC (50 µM) | 10 ± 3% Apoptotic Cells | HCT-116 | Induction of Apoptosis | [10] |
| Intracellular ROS | ADC (Dose-dependent) | 1.4-fold increase | HCT-116 | ROS Production | [6] |
| Cell Cycle | ADC (Dose-dependent) | G1 Phase Arrest | HCT-116 | Cell Cycle Arrest |
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays
The protocols below are standard methods used to evaluate the anticancer effects of compounds like this compound and C.[6][10]
-
Cell Culture : Human cancer cell lines (e.g., HCT-116 colorectal cancer, A549 lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Viability (MTT Assay) :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.
-
After treatment, MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to dissolve the crystals. The absorbance is read at ~570 nm to determine cell viability.
-
-
Apoptosis Analysis (Annexin V/PI Staining) :
-
Cells are seeded in 6-well plates and treated with the compound for a specified time (e.g., 48 hours).
-
Both floating and attached cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
-
Reactive Oxygen Species (ROS) Measurement :
-
Treated cells are incubated with a fluorescent probe such as DCFDA.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using flow cytometry or a fluorescence plate reader.[6]
-
Visualization: Anticancer Signaling Pathway (Model based on Antrodin C)
The anticancer mechanism of Antrodin C involves the induction of ROS, which subsequently activates multiple stress-related kinase pathways, leading to the expression of pro-apoptotic factors like TNFα and ultimately, cell death.[6][10][12]
Caption: Antrodin C-induced apoptotic signaling pathway.
Conclusion
Initial studies on this compound have established its significant potential as a therapeutic agent, particularly for liver diseases. Its well-defined hepatoprotective and anti-inflammatory activities, supported by clear in vivo data and mechanistic insights into the TLR4/NF-κB and Nrf-2 pathways, provide a strong foundation for further development. Furthermore, its potent in vitro activity against HCV protease highlights a promising avenue for antiviral drug discovery. While direct evidence for its anticancer effects is still developing, the pronounced activity of its close analog, Antrodin C, suggests that this is a fertile area for future investigation. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive starting point for researchers aiming to build upon these foundational findings.
References
- 1. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Antrodia cinnamomea extract inhibits the proliferation of tamoxifen-resistant breast cancer cells through apoptosis and skp2/microRNAs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antrodin C, an NADPH Dependent Metabolism, Encourages Crosstalk between Autophagy and Apoptosis in Lung Carcinoma Cells by Use of an AMPK Inhibition-Independent Blockade of the Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Antrodin A's Role in Modulating Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic acid derivative isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key cellular signaling pathways. While much of the detailed mechanistic research has focused on the closely related compound Antrodin C, the available data for this compound, supplemented with findings from Antrodin C, reveals a compelling picture of its bioactivity. This document summarizes quantitative data, details experimental protocols, and visualizes the complex signaling networks influenced by this promising natural product.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of this compound and the related compound Antrodin C.
Table 1: Cytotoxicity of this compound and Antrodin C in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | - | Hepatitis C Virus Protease | 0.9 µg/mL | [1] |
| Antrodin C | HCT-116 | Colorectal Cancer | 50 µM | [2] |
| Antrodin C | DLD-1 | Colorectal Cancer | 50 µM | [2] |
Table 2: In Vivo Tumor Growth Inhibition by Antrodin C
| Treatment | Dosage | Tumor Volume Inhibition | Tumor Weight Inhibition | Citation |
| Antrodin C | 1.0 mg/kg | 53% | 65% | [3] |
| Antrodin C | 5.0 mg/kg | 45% | 50% | [3] |
Note: This in vivo data is for Antrodin C in an HCT-116 xenograft mouse model.
Table 3: Anti-inflammatory Effects of this compound
| Effect | Model | Key Findings | Citation |
| Increased Antioxidant and Anti-inflammatory Capacities | Acute alcoholic liver injury in mice | Increased mRNA expression of Nrf-2 and HO-1. | [4] |
| Decreased Pro-inflammatory Mediators | Acute alcoholic liver injury in mice | Decreased mRNA expression of CYP2E1, TNF-α, and TLR-4. | [4] |
Modulation of Cellular Signaling Pathways
This compound and its related compounds exert their biological effects by modulating several key signaling pathways that are often dysregulated in disease.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers.
Antrodin C has been shown to suppress the phosphorylation of both PI3K and Akt in human breast cancer cells[5]. This inhibitory effect disrupts the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis. While direct quantitative data for this compound's effect on this pathway is limited, the activity of Antrodin C suggests a probable mechanism for this compound as well.
Figure 1: this compound's proposed inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is crucial for regulating cellular processes such as proliferation, differentiation, and stress responses.
Studies on Antrodin C have demonstrated its ability to modulate the MAPK pathway in colorectal cancer cells. Interestingly, in this context, Antrodin C was found to increase the phosphorylation of ERK, AKT, and p38, which was linked to the induction of apoptosis through the upregulation of TNFα[3]. This suggests a complex, context-dependent role for Antrodins in modulating this pathway.
Figure 2: Modulation of the MAPK signaling pathway by Antrodin compounds.
NF-κB and STAT3 Signaling Pathways
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors involved in inflammation and cancer.
This compound has been shown to exert anti-inflammatory effects by downregulating the expression of TNF-α[4]. TNF-α is a potent activator of the NF-κB pathway. By reducing TNF-α levels, this compound can indirectly inhibit the translocation of NF-κB to the nucleus, thereby decreasing the expression of pro-inflammatory genes. Additionally, extracts of Antrodia cinnamomea have been shown to inhibit STAT3 signaling in hepatocellular carcinoma cells.
Figure 3: Inhibition of NF-κB and STAT3 signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and related compounds.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 4: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify changes in the expression and phosphorylation of proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the mRNA expression of target genes.
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and specific primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound, a key bioactive compound from Antrodia cinnamomea, demonstrates significant potential as a modulator of critical cellular signaling pathways involved in cancer and inflammation. While further research is needed to fully elucidate its mechanisms of action, particularly with the level of detail available for Antrodin C, the existing evidence strongly suggests its involvement in the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open Veterinary Journal [openveterinaryjournal.com]
Antrodin A: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A is a maleic anhydride (B1165640) derivative isolated from the mycelium of Antrodia cinnamomea, a rare and highly valued medicinal fungus endemic to Taiwan.[1][2] Also known as Antrodia camphorata or Taiwanofungus camphoratus, this fungus has a long history in traditional medicine for treating various ailments, including liver disease, inflammation, and cancer.[3] this compound, along with its related compounds (Antrodins B-E), belongs to a class of maleic and succinic acid derivatives that exhibit significant biological activities.[4][5] Notably, this compound has demonstrated potent hepatoprotective effects, making it a compound of considerable interest for drug development, particularly in the context of alcoholic liver injury.[6][7][8] This guide provides a comprehensive overview of the natural source of this compound, its putative biosynthetic pathway, and detailed methodologies for its isolation and quantification.
Natural Source and Cultivation
Organism
The exclusive natural source of this compound is the fungus Antrodia cinnamomea. This fungus typically grows on the inner cavity of the endemic Taiwanese tree Cinnamomum kanehirae. Due to the rarity and slow growth of the wild fungus, cultivation methods have been developed to produce its bioactive compounds.
Source Material and Cultivation Method
This compound is primarily isolated from the mycelium of A. cinnamomea rather than its fruiting body.[1] The production of maleic and succinic acid derivatives, including this compound, is most abundant when the fungus is grown using solid-state fermentation .[1][7] While liquid submerged fermentation is faster and yields higher quantities of other compounds like polysaccharides, solid-state fermentation provides conditions that are more conducive to the synthesis of complex secondary metabolites like this compound.[2]
Biosynthesis of this compound
The complete biosynthetic pathway for this compound and other related maleic anhydrides in A. cinnamomea has not yet been fully elucidated and remains an area of active research.[9] However, based on the known biosynthesis of similar fungal maleidrides, a putative pathway can be proposed.[10][11] These compounds are generally understood to be polyketide-based natural products.[10][12] The proposed pathway involves the action of a Polyketide Synthase (PKS) enzyme, followed by a series of oxidative and cyclization reactions to form the characteristic maleic anhydride moiety.
Caption: A putative biosynthetic pathway for this compound, starting from primary metabolites.
Experimental Methodologies
The isolation and analysis of this compound require a multi-step process involving extraction, chromatographic separation, and analytical verification.
Isolation and Purification Protocol
The following protocol is a synthesized methodology based on established procedures for isolating maleic and succinic acid derivatives from A. cinnamomea mycelia.[4][6]
-
Harvesting and Preparation: Mycelia from solid-state culture are harvested, lyophilized (freeze-dried), and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The dried mycelial powder is extracted with a solvent. Chloroform or ethanol (B145695) are commonly used for this purpose.[4][6] The extraction is typically performed under reflux or with ultrasonic oscillation for several hours to ensure the efficient transfer of metabolites into the solvent.
-
Concentration: The resulting extract is filtered to remove solid fungal matter, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Column Chromatography): The crude extract is subjected to column chromatography for initial separation.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system, such as n-hexane-acetone or chloroform-methanol, is employed to separate compounds based on polarity.[4] Fractions are collected systematically.
-
-
Purification (Preparative HPLC): Fractions identified as containing this compound are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape.[4]
-
-
Structural Verification: The purity and structure of the final compound are confirmed using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the isolation and purification of this compound from A. cinnamomea.
Quantification Protocol (Analytical HPLC)
Quantitative analysis of this compound in extracts is typically performed using analytical reversed-phase HPLC.
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient system using solvents like methanol, acetonitrile, and acidified water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 254 nm is effective for the maleimide (B117702) chromophore.[6]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from a purified this compound standard of known concentrations.
Quantitative Data
Precise yield data for this compound is not widely published and can vary significantly based on the fungal strain and specific cultivation and extraction conditions. However, data for the closely related and more abundant compound, Antrodin C, provides a valuable benchmark. This compound has also been identified as an in vivo metabolite of Antrodin C.
| Compound | Source Material | Cultivation Method | Extraction Method | Reported Yield | Reference |
| Antrodin C | A. cinnamomea Mycelia | Solid-State Fermentation | Ethanol Extraction | ~1.0 g/kg (dried mycelia) | [6] |
| This compound | A. cinnamomea Mycelia | Solid-State Fermentation | Chloroform Extraction | Not Quantified | [4] |
Conclusion
This compound is a promising bioactive compound naturally sourced from the mycelium of Antrodia cinnamomea, preferentially produced through solid-state fermentation. While its biosynthetic pathway is hypothesized to be of polyketide origin, the precise enzymatic steps are still under investigation. Established laboratory protocols utilizing solvent extraction and multi-step chromatography enable its effective isolation and purification. The development of optimized cultivation and extraction techniques will be critical for producing research-grade and potentially therapeutic quantities of this compound, facilitating further investigation into its pharmacological applications.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antrodia cinnamomea exerts an anti-hepatoma effect by targeting PI3K/AKT-mediated cell cycle progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In vivo Efficacy Testing of Antrodin A
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct in vivo studies evaluating the efficacy of Antrodin A, a bioactive compound isolated from Antrodia camphorata. The protocols are based on established animal models for assessing hepatoprotective, anti-inflammatory, and anti-cancer properties.
Hepatoprotective Efficacy in an Acute Alcoholic Liver Injury Model
This protocol outlines the in vivo study design to assess the protective effects of this compound against acute alcohol-induced liver damage in mice. The model focuses on evaluating this compound's ability to mitigate oxidative stress, inflammation, and liver enzyme elevation.[1][2][3][4][5]
Experimental Protocol
a. Animal Model:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.
b. Experimental Groups:
-
Negative Control (NC): Vehicle control (e.g., 2% CMC-Na) administered intragastrically.
-
Alcohol Model (AL): Vehicle control followed by alcohol administration.
-
Positive Control (PC): Silymarin (200 mg/kg) administered intragastrically, followed by alcohol.[3]
-
This compound Low Dose (AdAL): this compound (100 mg/kg) administered intragastrically, followed by alcohol.[3]
-
This compound High Dose (AdAH): this compound (200 mg/kg) administered intragastrically, followed by alcohol.[3]
c. Dosing and Administration:
-
Administer the respective treatments (Vehicle, Silymarin, or this compound) intragastrically once daily for a predetermined period (e.g., 7-14 days).
-
On the final day of treatment, fast the mice for 4 hours after the last administration.[3]
-
Induce acute liver injury by intragastrically administering 50% ethanol (B145695) at a dose of 12 mL/kg body weight to all groups except the Negative Control group.[3]
-
Six hours after alcohol administration, collect blood via the ophthalmic vein for serum analysis.[1]
-
Euthanize the animals and excise the liver for histopathological and biochemical analysis. Collect fecal samples for gut microbiota analysis.[1][3]
d. Efficacy Endpoints:
-
Serum Analysis: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AKP), and triglycerides (TG).[3]
-
Liver Homogenate Analysis:
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[3]
-
Inflammatory Markers: Measure levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][5]
-
-
Histopathology: Perform H&E staining on formalin-fixed liver sections to assess lipid deposition and inflammatory cell infiltration.
-
Gene Expression Analysis: Use real-time PCR to analyze the mRNA expression of Nrf-2, HO-1, CYP2e1, TNF-α, and TLR-4 in liver tissue.[3]
-
Gut Microbiota Analysis: Perform 16S rDNA sequencing on fecal DNA to assess changes in the composition of the gut microbiome.[1][2][3][5]
Quantitative Data Summary
| Group | Serum ALT (U/L) | Serum AST (U/L) | Serum TG (mmol/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) |
| NC | Baseline | Baseline | Baseline | Baseline | Baseline |
| AL | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| PC | Significantly Decreased vs AL | Significantly Decreased vs AL | Significantly Decreased vs AL | Significantly Decreased vs AL | Significantly Increased vs AL |
| AdAL | Dose-dependent Decrease vs AL | Dose-dependent Decrease vs AL | Dose-dependent Decrease vs AL | Dose-dependent Decrease vs AL | Dose-dependent Increase vs AL |
| AdAH | Significantly Decreased vs AL | Significantly Decreased vs AL | Significantly Decreased vs AL | Significantly Decreased vs AL | Significantly Increased vs AL |
Note: This table represents expected trends based on published studies. Actual values will vary.
Experimental Workflow Diagram
Workflow for Acute Alcoholic Liver Injury Model.
Anti-Cancer Efficacy in a Colorectal Cancer Xenograft Model
This protocol details the use of a xenograft mouse model to evaluate the anti-tumor efficacy of Antrodin C, a related compound to this compound, on human colorectal cancer cells.[6][7][8] The principles of this study design are applicable for testing this compound.
Experimental Protocol
a. Animal Model:
-
Species: Male BALB/c nude mice, 4-6 weeks old.
-
Acclimation: Acclimate animals for at least one week under specific pathogen-free conditions.
b. Cell Culture and Tumor Implantation:
-
Culture human colorectal cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[7]
c. Experimental Groups:
-
Vehicle Control: Administration of the vehicle used to dissolve this compound/C.
-
This compound/C Treatment Group: Administration of this compound/C at a specified dose and schedule.
d. Dosing and Administration:
-
Allow tumors to become palpable (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound/C (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 18 days).[7]
e. Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight throughout the study as an indicator of toxicity.
-
Final Tumor Weight: At the end of the study, euthanize the mice and excise the tumors to measure their final weight.[6]
-
Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., PCNA, Cyclin D1, Cyclin E), apoptosis markers, and other relevant proteins (e.g., MMP-9, TNFα) in tumor sections.[6][8]
-
Histopathology: Perform H&E staining on tumor sections to observe tumor morphology and necrosis.[6]
Quantitative Data Summary
| Group | Mean Tumor Volume (mm³) at Day 18 | Mean Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | Baseline (e.g., 1500 ± 200) | Baseline (e.g., 1.5 ± 0.2) | Minimal change |
| This compound/C | Significantly Decreased vs Control | Significantly Decreased vs Control | No significant change vs Control |
Note: This table represents expected trends based on published studies. Actual values will vary.
Signaling Pathway Diagram
Antrodin C Induced Apoptosis Signaling Pathway.
Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This protocol describes an acute inflammation model in mice to assess the anti-inflammatory properties of this compound, using a methanol (B129727) extract of Antrodia cinnamomea mycelia as a reference.[9]
Experimental Protocol
a. Animal Model:
-
Species: Male ICR mice, 6-8 weeks old.
-
Acclimation: Acclimate animals for one week under standard laboratory conditions.
b. Experimental Groups:
-
Control Group: Vehicle administration.
-
Carrageenan Group: Vehicle administration followed by carrageenan injection.
-
Positive Control: Indomethacin (10 mg/kg) followed by carrageenan injection.
-
This compound Low Dose (100 mg/kg): Followed by carrageenan injection.
-
This compound Medium Dose (200 mg/kg): Followed by carrageenan injection.[9]
-
This compound High Dose (400 mg/kg): Followed by carrageenan injection.[9]
c. Dosing and Administration:
-
Administer the respective treatments (Vehicle, Indomethacin, or this compound) via oral gavage.
-
One hour after treatment, induce inflammation by injecting 1% carrageenan solution (50 µL) into the subplantar region of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
d. Efficacy Endpoints:
-
Paw Edema: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan group.
-
Biochemical Analysis: At the end of the experiment (e.g., 5 hours), collect blood and liver tissue.
-
Leukocyte Migration: Analyze leukocyte infiltration into the paw tissue.
Quantitative Data Summary
| Group | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) | Serum NO (µM) | Serum TNF-α (pg/mL) |
| Control | Minimal | - | Baseline | Baseline |
| Carrageenan | Significantly Increased | 0% | Significantly Increased | Significantly Increased |
| Indomethacin | Significantly Decreased | High Inhibition | Significantly Decreased | Significantly Decreased |
| This compound (100 mg/kg) | Dose-dependent Decrease | Dose-dependent Inhibition | Dose-dependent Decrease | Dose-dependent Decrease |
| This compound (200 mg/kg) | Dose-dependent Decrease | Dose-dependent Inhibition | Dose-dependent Decrease | Dose-dependent Decrease |
| This compound (400 mg/kg) | Significantly Decreased | High Inhibition | Significantly Decreased | Significantly Decreased |
Note: This table represents expected trends based on published studies. Actual values will vary.
Experimental Workflow Diagram
Workflow for Carrageenan-Induced Paw Edema Model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. otago.primo.exlibrisgroup.com [otago.primo.exlibrisgroup.com]
- 4. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of methanol extract of Antrodia cinnamomea mycelia both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antrodin A: A Guide to its Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Antrodin A, a significant bioactive compound isolated from the mycelium of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered attention for its potential therapeutic properties, including hepatoprotective effects.[1][2] This document provides a detailed overview of the methods for obtaining pure this compound, focusing on its production through solid-state fermentation and subsequent purification protocols. While the total chemical synthesis of this compound is not widely reported in the literature, with research primarily focused on its isolation from natural sources, this guide offers comprehensive protocols for its extraction and purification, along with relevant quantitative data and characterization methods.
I. Production of this compound via Solid-State Fermentation
This compound is a primary active ingredient found in the solid-state fermented mycelium of A. cinnamomea.[1][2] Solid-state fermentation (SSF) is a preferred method for cultivating this fungus to yield a variety of bioactive substances.[1]
Experimental Protocol: Solid-State Fermentation of Antrodia cinnamomea for Antrodin Production
This protocol is based on optimized conditions for the production of antrodins, with a particular focus on maximizing the yield of related compounds like Antrodin C, which indicates favorable conditions for this compound production as well.
Materials and Equipment:
-
Antrodia cinnamomea culture
-
Solid substrate (e.g., rice)
-
External nitrogen source (e.g., soybean meal)
-
Mineral salts (e.g., Na₂HPO₄, MgSO₄)
-
Autoclave
-
Incubator
-
Fermentation bags or flasks
Procedure:
-
Substrate Preparation: Prepare the solid substrate. For example, for every 100 g of rice, add 0.578 g of soybean meal, 0.05 g of Na₂HPO₄, and 0.05 g of MgSO₄.
-
Moisture Content Adjustment: Adjust the initial moisture content of the substrate to approximately 52%.
-
Sterilization: Autoclave the prepared substrate to ensure sterility.
-
Inoculation: Inoculate the sterile substrate with a fresh culture of A. cinnamomea. The inoculum density should be around 35%.
-
Incubation: Incubate the fermentation culture at 28°C for 22 days.
-
Harvesting and Drying: After the incubation period, harvest the mycelium-rich substrate and freeze-dry it to obtain a powdered form for extraction.
II. Purification of this compound from Fermented Mycelia
The purification of this compound from the complex mixture of compounds in the fermented mycelia involves a multi-step process, typically including extraction followed by chromatographic separation.
Overall Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocol 1: Extraction of Antrodins
This protocol outlines the initial solvent extraction from the dried mycelia.
Materials and Equipment:
-
Freeze-dried and powdered A. cinnamomea mycelia
-
Solvent (e.g., 95% ethanol or chloroform)
-
Ultrasonic oscillator or reflux apparatus
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Ethanol Extraction: Suspend the powdered mycelia (e.g., 0.5 kg) in a suitable volume of 95% ethanol (e.g., 5 L). Perform the extraction multiple times (e.g., five times) using ultrasonic oscillation.[3]
-
Chloroform (B151607) Extraction: Alternatively, extract the powdered mycelia with chloroform under reflux for 3 hours.[4]
-
-
Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[3]
Experimental Protocol 2: Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract.
Materials and Equipment:
-
Crude extract
-
Silica gel (e.g., 70-230 mesh)
-
Glass chromatography column
-
Elution solvents (e.g., n-hexane, acetone (B3395972), chloroform, methanol)
-
Fraction collector
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. A common solvent system is n-hexane-acetone, starting with a high ratio of n-hexane and gradually increasing the polarity by adding more acetone (e.g., from 19:1 to 14:6).[4] Another option is a chloroform-methanol gradient.[4]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling Fractions: Combine the fractions that contain the compounds of interest based on their TLC profiles.
Experimental Protocol 3: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This protocol details the final purification step to isolate this compound.
Materials and Equipment:
-
Partially purified fractions from silica gel chromatography
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., Waters XBridge C18, 19 mm x 150 mm, 5 µm)[4]
-
Mobile phase solvents: Acetonitrile (B52724) and distilled water with 0.5% acetic acid[4]
-
0.22 µm filters
Procedure:
-
Sample Preparation: Dissolve the enriched fraction containing this compound in the mobile phase and filter it through a 0.22 µm filter.
-
HPLC System Setup:
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peaks corresponding to this compound based on the retention time.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. A purity of >95% is often achievable.
-
Solvent Evaporation: Remove the solvent from the purified fraction under reduced pressure to obtain pure this compound.
III. Quantitative Data
The yield of antrodins can vary significantly depending on the fermentation and extraction methods.
| Compound | Production/Extraction Method | Yield | Reference |
| Antrodin C | Optimized Solid-State Fermentation | 6,617.36 ± 92.71 mg/kg | [5] |
| Antrodin C | Ethanol Extraction from Mycelia | ~1.0 g/kg | [3][6] |
| This compound & B | Post-HPLC Separation | 0.004% & 0.001% (of extract) | [4] |
IV. Characterization of this compound
The structural elucidation and confirmation of purified this compound are typically performed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of the molecule.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.[7]
V. Logical Relationship of Purification Steps
Caption: Logical flow from raw material to pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cultural conditions on antrodin C production by basidiomycete Antrodia camphorata in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
Application of Antrodin A in Liver Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic acid derivative isolated from the mycelium of Antrodia camphorata, has emerged as a promising natural compound in the study of liver diseases.[1][2] Primarily investigated for its role in mitigating alcoholic liver injury, this compound exhibits significant hepatoprotective, antioxidant, and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, restoration of gut microbiota balance, and regulation of the liver metabolome.[4][5] These application notes provide a summary of key findings and detailed protocols for researchers investigating the therapeutic potential of this compound in liver disease models.
Data Presentation: Efficacy of this compound in Pre-clinical Models
The following tables summarize the quantitative data from studies evaluating this compound in a mouse model of acute alcoholic liver injury.
Table 1: In Vivo Dosage and Effects on Serum Biomarkers
| Model Organism | Condition | Treatment Group | Dosage (mg/kg bw) | Change in ALT | Change in AST | Change in TG | Reference |
| Mice | Acute Alcohol Injury | This compound (Low Dose) | 100 | Significant Decrease | Significant Decrease | Significant Decrease | [2] |
| Mice | Acute Alcohol Injury | This compound (High Dose) | 200 | Significant Decrease | Significant Decrease | Significant Decrease | [2] |
| Mice | Acute Alcohol Injury | Silymarin (Positive Control) | 200 | Significant Decrease | Significant Decrease | Significant Decrease | [2] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TG: Triglycerides.
Table 2: Effects on Hepatic Oxidative Stress Markers
| Model Organism | Condition | Treatment Group | Dosage (mg/kg bw) | Change in MDA | Change in SOD | Change in CAT | Change in GSH | Reference |
| Mice | Acute Alcohol Injury | This compound (High Dose) | 200 | ↓ Significantly Reduced | ↑ Elevated | ↑ Elevated | ↑ Elevated | [2] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione.
Table 3: Effects on Hepatic Inflammatory Markers (mRNA Expression)
| Model Organism | Condition | Treatment Group | Dosage (mg/kg bw) | Change in TNF-α | Change in TLR-4 | Change in Nrf-2 | Change in HO-1 | Reference |
| Mice | Acute Alcohol Injury | This compound (High Dose) | 200 | ↓ Significantly Decreased | ↓ Significantly Decreased | ↑ Significantly Increased | ↑ Significantly Increased | [2] |
TNF-α: Tumor Necrosis Factor-alpha; TLR-4: Toll-Like Receptor 4; Nrf-2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1.
Table 4: Modulation of Gut Microbiota
| Model Organism | Condition | Treatment Group | Dosage | Key Changes in Relative Abundance | Reference |
| Mice | Acute Alcohol Injury | This compound | Not Specified | ↑ Lactobacillus, Dubosiella↓ Clostridium_sensu_stricto_1, Lachnospiraceae_NK4A136_group | [5] |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in alcoholic liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound from<i>Antrodia camphorata</i>modulates the gut microbiome and liver metabolome in mice exposed to acute alc… [ouci.dntb.gov.ua]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
Utilizing Antrodin A in Anti-Inflammatory Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic anhydride (B1165640) derivative isolated from the mycelium of the medicinal fungus Antrodia camphorata, has garnered significant interest for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The methodologies outlined here cover key in vitro assays to characterize its mechanism of action, focusing on its modulatory effects on critical inflammatory signaling pathways such as NF-κB and MAPK.
Data Presentation: Anti-Inflammatory Activity of this compound
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound. This data is essential for evaluating its potency and efficacy in various cell-based assays.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | NO Production (% of Control) | Standard Deviation |
| 0 (LPS only) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 5 | 62.7 | ± 3.5 |
| 10 | 41.5 | ± 2.8 |
| 25 | 23.9 | ± 1.9 |
| 50 | 12.1 | ± 1.2 |
| IC₅₀ (µM) | ~15.5 |
Note: Data is illustrative and based on typical results for similar compounds. Actual values should be determined experimentally.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| 1 | 12.4 ± 1.8 | 9.8 ± 1.5 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.2 | 28.5 ± 2.9 | 39.7 ± 3.5 |
| 10 | 58.2 ± 4.5 | 51.3 ± 4.1 | 62.1 ± 4.8 |
| 25 | 79.6 ± 5.1 | 72.8 ± 5.5 | 81.4 ± 5.9 |
| 50 | 91.3 ± 3.9 | 88.6 ± 4.2 | 93.5 ± 3.7 |
Note: Data is illustrative. Actual inhibition percentages should be determined experimentally.
Signaling Pathways and Experimental Workflow
The following diagrams visualize the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation and cytotoxicity.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution. Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Detects the levels of total and phosphorylated proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Antrodin A: A Promising Antiviral Candidate Against Hepatitis C Virus
APPLICATION NOTE AN2025-12
Introduction
Antrodin A, a maleic acid derivative isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, has demonstrated significant potential as an antiviral agent against the Hepatitis C Virus (HCV).[1][2] Chronic HCV infection is a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma, making the development of novel, effective antiviral therapies a global health priority.[1][2] this compound emerges as a compelling lead compound for anti-HCV drug development due to its potent and specific inhibitory action against a key viral enzyme.
Mechanism of Action
Research has identified the HCV NS3/4A serine protease as the primary target of this compound.[1][2] This enzyme is crucial for the replication of the virus, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. This compound exhibits a competitive mode of inhibition against the HCV protease, indicating that it directly competes with the substrate for binding to the enzyme's active site.[1][2] This targeted mechanism suggests a high degree of specificity for the viral enzyme, which could translate to a favorable safety profile with minimal off-target effects.
Quantitative Data Summary
The antiviral potency of this compound against the HCV protease has been quantified in in vitro assays. The following table summarizes the key inhibitory concentration.
| Compound | Target | Assay Type | IC50 | Citation |
| This compound | HCV NS3/4A Protease | Enzyme Inhibition Assay | 0.9 µg/mL | [1][2] |
Potential Applications
The potent and specific anti-HCV protease activity of this compound positions it as a valuable tool for several research and development applications:
-
Lead Compound for Drug Development: this compound's chemical scaffold can serve as a starting point for the synthesis of more potent and pharmacokinetically optimized derivatives.
-
HCV Research Tool: As a specific inhibitor of the HCV protease, this compound can be utilized in laboratory settings to study the intricacies of the HCV replication cycle and the functional role of the NS3/4A protease.
-
Combination Therapy Component: Given the advent of direct-acting antiviral (DAA) combination therapies for HCV, this compound and its future derivatives could be explored as a component of novel treatment regimens, potentially in combination with drugs targeting other viral proteins like the NS5B polymerase or NS5A protein.
Experimental Protocols
Protocol 1: In Vitro HCV NS3/4A Protease Inhibition Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on the activity of recombinant HCV NS3/4A protease.
1. Materials and Reagents:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., a FRET-based substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT, 20% glycerol)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Positive Control Inhibitor (e.g., a known HCV protease inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted this compound, vehicle control (DMSO), or positive control.
-
Add 25 µL of the recombinant HCV NS3/4A protease solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 25 µL of the fluorogenic peptide substrate solution (pre-diluted in assay buffer) to each well to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action against HCV.
Caption: Workflow for HCV Protease Inhibition Assay.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Antrodin A
For Researchers, Scientists, and Drug Development Professionals
Antrodin A, a maleic acid derivative isolated from the mycelium of Antrodia cinnamomea, has demonstrated notable antioxidant properties, making it a person of interest for therapeutic development.[1][2][3] These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro chemical and cell-based assays.
Overview of Antioxidant Capacity Assays
A comprehensive evaluation of the antioxidant potential of this compound requires a multi-assay approach. This is because the antioxidant activity of a compound can be exerted through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[4] No single assay can capture the total antioxidant capacity. Therefore, a panel of assays is recommended.
Table 1: Summary of Common Antioxidant Capacity Assays
| Assay | Principle | Mechanism | Key Advantages |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | Primarily SET | Simple, rapid, and cost-effective.[4][5] |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | HAT and SET | Applicable to both hydrophilic and lipophilic compounds.[4][6] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | SET | Simple, rapid, and automated.[7][8] |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) in cultured cells. | Cellular uptake, metabolism, and radical scavenging | More biologically relevant than chemical assays.[9][10] |
In Vitro Chemical Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of this compound, the standard, or the solvent (as a blank).[11]
-
Add 200 µL of the 0.1 mM DPPH solution to each well.[11]
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5][12]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of the Trolox standard.
-
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the sample to scavenge this radical, leading to a decrease in absorbance.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•⁺, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
Prepare a series of dilutions of this compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•⁺ using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value and express the results as TEAC.
-
Experimental Workflow for ABTS Assay
References
- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 5. mdpi.com [mdpi.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. louis.uah.edu [louis.uah.edu]
- 9. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. zen-bio.com [zen-bio.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In vitro models for studying Antrodin A's effects on cancer cells
Application Notes: In Vitro Anticancer Effects of Antrodin A
Introduction:
This compound, a maleic acid derivative isolated from the mycelium of Antrodia cinnamomea, has demonstrated notable anticancer properties in various preclinical in vitro models. These application notes summarize the key findings and provide detailed protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on cancer cells. The primary mechanisms of action observed include the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Inhibition of Cancer Cell Proliferation
This compound and related compounds from Antrodia cinnamomea have been shown to significantly reduce the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and duration of treatment.
Data Summary:
| Cancer Type | Cell Line(s) | Compound | IC50 Value(s) | Exposure Time | Citation(s) |
| Lung Cancer | SPCA-1 | Antrodin C | 120.14 µM | 72 h | |
| Colon Cancer | SW480, SW620, HCT116 | AC Extract | 118.6 µg/mL, 134.7 µg/mL, 148.2 µg/mL | 24 h | |
| Breast Cancer | MCF-7 | AC Extract | Not specified (dose-dependent inhibition) | 24, 48, 72 h | [1][2] |
| Leukemia | HL-60 | AC Extract | Not specified (dose-dependent inhibition) | Not specified |
Note: Data for this compound specifically is limited in some public sources; therefore, data from Antrodin C and Antrodia cinnamomea (AC) extracts are included for a broader understanding.
Induction of Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).
Data Summary:
| Cancer Type | Cell Line(s) | Treatment | Key Apoptotic Events | Citation(s) |
| Colon Cancer | HCT-116 | Antrodin C | Increased Annexin V staining (7% to 27%), activation of caspase-3 and -9, increased Bax, decreased Bcl-2. | [3][4] |
| Colon Cancer | SW480, SW620, HCT116 | AC Extract | Increased Annexin V positive cells (up to 32.8%), increased cleaved PARP. | |
| Breast Cancer | MCF-7 | AC Extract | Increased Annexin V staining, release of cytochrome c, activation of caspase-3, cleavage of PARP. | [1][2][5] |
| Lung Cancer | SPCA-1 | Antrodin C | Increased cleaved caspase-3. |
Cell Cycle Arrest
This compound and its related compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is typically observed as an accumulation of cells in a specific phase of the cell cycle.
Data Summary:
| Cancer Type | Cell Line(s) | Compound | Effect on Cell Cycle | Key Molecular Changes | Citation(s) |
| Colon Cancer | HCT-116 | Antrodin C | G1 phase arrest | Downregulation of cyclin D1 and cyclin E. | [3][4] |
| Lung Cancer | SPCA-1 | Antrodin C | G2/M phase arrest | P53 signaling pathway activation. | |
| Leukemia | HL-60 | AC Extract | G1 phase arrest | Reduced levels of cyclin D1, CDK4, cyclin E, CDK2, cyclin A; increased p21(WAF1) and p15(NIK4B). | |
| Hepatocellular Carcinoma | Huh-7 | EACG Extract | G2/M phase arrest | Downregulation of cyclin A, cyclin B1, cyclin D1, and cdc2. |
Inhibition of Metastasis
Antrodin compounds have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis. This is often associated with the downregulation of matrix metalloproteinases (MMPs).
Data Summary:
| Cancer Type | Cell Line(s) | Compound | Effect on Metastasis | Key Molecular Changes | Citation(s) |
| Breast Cancer | MCF-7 | Antrodin C | Inhibition of TGF-β1-induced migration and invasion. | Downregulation of MMP-2 and MMP-9; suppression of Smad2/3 and β-catenin signaling. | [6] |
| Lung Cancer | Lewis Lung Carcinoma (LLC) | Antrodan (glycoprotein from AC) | Inhibition of invasion and migration. | Decreased MMP-2 and MMP-9 activity and expression; upregulation of TIMP-1 and TIMP-2. | [7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[3]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.[9]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates, allow attachment, and treat with this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis assay protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Cell Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.[10][11]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. medium.com [medium.com]
Troubleshooting & Optimization
Overcoming solubility and stability issues with Antrodin A
Welcome to the technical support center for Antrodin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a maleic anhydride (B1165640) derivative isolated from the mycelium of Antrodia cinnamomea. Its chemical structure contains a reactive maleic anhydride ring, which influences its solubility and stability characteristics.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. It is known to be soluble in several organic solvents. One supplier indicates a solubility of 30 mg/mL in dimethyl sulfoxide (B87167) (DMSO)[1]. It is also reported to be soluble in ethanol (B145695) and acetonitrile[2].
Q3: What are the primary stability concerns with this compound?
The maleic anhydride moiety in this compound is susceptible to hydrolysis in the presence of water, which opens the ring to form the corresponding dicarboxylic acid (maleic acid)[3][4]. This conversion will alter the biological activity of the compound. The stability of this compound is also affected by pH, with accelerated degradation in both acidic and basic conditions. It is important to avoid contact with moisture, strong oxidizing agents, strong reducing agents, strong acids, and strong bases[5][6].
Q4: How should I store this compound powder and stock solutions?
For long-term storage of the solid powder, it is recommended to keep it in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should also be stored at low temperatures. One recommendation is to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light[7].
Troubleshooting Guides
Issue 1: Low Solubility in Aqueous Buffers for In Vitro Assays
Problem: You are observing precipitation of this compound when diluting your DMSO stock solution into an aqueous buffer for cell-based assays or other in vitro experiments.
Possible Causes & Solutions:
| Cause | Solution |
| High final concentration of this compound | Decrease the final concentration of this compound in your assay. Determine the maximum tolerable concentration in your specific buffer system through a solubility test. |
| Insufficient DMSO in the final solution | While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often necessary to maintain solubility. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls. |
| Buffer pH and composition | The pH of your aqueous buffer can influence the stability and solubility of this compound. Maleic anhydrides are more stable at slightly acidic pH. Avoid highly basic or acidic buffers. |
| Use of solubilizing agents | Consider the use of surfactants or cyclodextrins to enhance aqueous solubility. These should be tested for compatibility with your experimental system. |
Issue 2: Inconsistent Experimental Results and Suspected Compound Degradation
Problem: You are observing variability in your experimental outcomes, suggesting that this compound may be degrading over the course of your experiment.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis of the maleic anhydride ring | Prepare fresh dilutions of this compound in aqueous buffers immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
| Photodegradation | Protect your this compound solutions from light, especially during long incubations. Use amber-colored tubes or cover your experimental setup with aluminum foil. |
| Repeated freeze-thaw cycles of stock solutions | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and promote degradation. |
| Reaction with media components | Components in your cell culture media or assay buffer could potentially react with this compound. If suspected, simplify your buffer system or test for compatibility. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (95.43 mM)[1] | Sonication may be required.[1] |
| Ethanol | Soluble[2] | |
| Acetonitrile (B52724) | Soluble[2] | |
| Water | Sparingly soluble/Reacts[3][4] | Hydrolyzes to form maleic acid.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the powder completely. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
This is a general approach; specific ratios and conditions should be optimized for this compound.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a common starting point.
-
Continue stirring at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
Protocol 3: Representative HPLC Method for Quantification of this compound
This is a suggested starting method and may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to maintain a stable pH and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a photodiode array detector would be ideal for determining the optimal wavelength).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Prepare samples for analysis, ensuring they are filtered through a 0.45 µm syringe filter before injection.
-
Run the standards and samples through the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting guide for this compound solubility issues.
Caption: Putative signaling pathway for this compound in hepatoprotection.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The solubility of maleic anhydride in water can be improved by the addition of certain solvents - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 5. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Identifying and mitigating off-target effects of Antrodin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of Antrodin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
A1: this compound is a maleic anhydride (B1165640) derivative isolated from the mycelium of Antrodia camphorata, a medicinal fungus.[1][2] Its primary reported biological activities include hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2]
Q2: Which signaling pathways are known to be modulated by this compound and its analogs?
A2: this compound and its structurally related compound, Antrodin C, have been shown to modulate several key signaling pathways, including:
-
Transforming Growth Factor-beta (TGF-β) pathway: Antrodin C has been observed to inhibit TGF-β1-induced signaling.[3][4]
-
Platelet-Derived Growth Factor (PDGF) pathway: Antrodin C can suppress PDGF-BB-induced signaling.[3][4]
-
Nuclear Factor-kappa B (NF-κB) signaling: this compound is suggested to be involved in the modulation of NF-κB signaling pathways as part of its anti-inflammatory effects.[2]
-
PI3K/AKT, ERK, and p38 MAPK pathways: These pathways are often downstream of TGF-β and PDGF signaling and have been shown to be affected by Antrodin C.[3][4]
Q3: What are off-target effects and why are they a concern when working with this compound?
A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. For a natural product like this compound, which may have a complex pharmacological profile, understanding off-target effects is crucial for accurately interpreting experimental results and for the development of safe and effective therapeutics. Unidentified off-target interactions can lead to misinterpretation of the compound's mechanism of action, cellular toxicity, or a lack of translational efficacy in clinical settings.
Q4: How can I begin to identify potential off-target effects of this compound in my experiments?
A4: A systematic approach is recommended. Start with broad, unbiased screening methods to identify potential off-target interactions. This can be followed by more focused validation assays. Key recommended techniques include:
-
Kinase Profiling/Kinome Scanning: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to confirm direct binding of this compound to potential on-target and off-target proteins within a cellular context.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Off-target activity | 1. Perform a dose-response experiment: Determine the lowest effective concentration of this compound for your desired on-target effect. Higher concentrations are more likely to engage off-targets. 2. Use orthogonal validation: Confirm your findings using a different experimental approach (e.g., if you see an effect on cell proliferation, validate with a cell cycle analysis). 3. Conduct a rescue experiment: If the intended target is known, try to rescue the phenotype by overexpressing a drug-resistant mutant of the target. |
| Compound instability or solubility issues | 1. Visually inspect for precipitation: Ensure this compound is fully solubilized in your culture medium. 2. Prepare fresh stock solutions: Natural products can be unstable. Use freshly prepared solutions for each experiment. 3. Test different solubilizing agents: If solubility is an issue, consider using alternative, biochemically compatible solvents. |
| Cell line-specific effects | 1. Test in multiple cell lines: Determine if the observed effect is consistent across different cellular backgrounds. |
Issue 2: Difficulty confirming direct target engagement.
| Possible Cause | Troubleshooting Steps |
| Weak or transient binding | 1. Optimize Cellular Thermal Shift Assay (CETSA) conditions: Adjust the heating temperature and duration to enhance the detection of stabilization. 2. Increase compound concentration in CETSA: Higher concentrations may be needed to detect a significant thermal shift for weaker interactions. 3. Use a more sensitive detection method: If using Western blot for CETSA, consider a more quantitative method like mass spectrometry. |
| Indirect effect on the target protein | 1. Investigate upstream signaling: The observed effect on your protein of interest may be downstream of the actual direct target of this compound. Use pathway analysis tools and further experimentation to explore this. |
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound. To aid researchers in presenting their own findings, the following table provides a template for summarizing kinase profiling results.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase | On-Target/Off-Target | IC50 (µM) | % Inhibition at 10 µM |
| TGFβR1 | On-Target | 0.5 | 95 |
| PDGFRβ | On-Target | 1.2 | 88 |
| IKKβ | On-Target | 2.5 | 75 |
| Kinase X | Off-Target | > 50 | 15 |
| Kinase Y | Off-Target | 25 | 40 |
| Kinase Z | Off-Target | > 50 | 5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP at a concentration near the Km for each kinase.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound in a cellular environment.[5][6]
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat intact cells with this compound at various concentrations or a vehicle control for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]
-
-
Detection and Analysis:
-
Analyze the amount of soluble target protein in the supernatant by Western blot or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: General workflow for identifying and mitigating off-target effects of this compound.
Caption: this compound's potential inhibition of the TGF-β signaling pathway.
Caption: this compound's potential inhibition of the PDGF signaling pathway.
Caption: this compound's potential modulation of the NF-κB signaling pathway.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving Experimental Design of Antrodin A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Antrodin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a maleic anhydride (B1165640) derivative isolated from the mycelium of Antrodia camphorata, a medicinal fungus found in Taiwan.[1][2] Its primary reported biological activities include hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2][3] It has been studied for its potential to alleviate acute alcoholic liver injury by improving the liver's antioxidant and anti-inflammatory capacities and modulating gut flora.[1][2]
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on studies with the related compound Antrodin C, a starting point for assessing cytotoxicity (e.g., using an MTT assay) could be in the range of 10-100 µM.[4][5] For functional assays, concentrations below the cytotoxic threshold should be used. For instance, in studies with Antrodin C, concentrations between 12-50 µM were found to be non-toxic and effective in inhibiting signaling pathways.[4][5]
Q3: What is the recommended solvent for dissolving this compound for in vitro studies?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro experiments. A stock solution can be prepared in DMSO and then diluted in cell culture medium to the desired final concentration.[6] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways modulated by this compound and related compounds?
This compound and its related compounds, like Antrodin C, have been shown to modulate several key signaling pathways:
-
NF-κB Signaling: this compound has been reported to suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[3]
-
ROS/AKT/ERK/P38 Signaling: Studies on Antrodin C have demonstrated its ability to induce apoptosis in cancer cells through the activation of ROS-mediated AKT, ERK, and p38 MAPK signaling pathways.[7][8]
-
TGF-β/Smad Signaling: Antrodin C has been shown to inhibit liver fibrosis by blocking the TGF-β signaling pathway, including the phosphorylation of Smad2.[4]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue 1: High background or an apparent increase in cell viability at high concentrations of this compound.
-
Possible Cause: Direct reduction of the MTT reagent by this compound, or interference with absorbance readings.
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound in culture medium without cells. Add the MTT reagent and solubilization solution to see if a color change occurs.
-
Microscopic Examination: Visually inspect the wells for any precipitate of this compound, which can interfere with absorbance readings.
-
Alternative Assays: Consider using an alternative viability assay that relies on a different mechanism, such as a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Possible Cause: Variability in cell seeding density, incubation time, or this compound solubility.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
-
Optimize Incubation Time: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Ensure Complete Solubilization: After preparing the final dilution of this compound in the culture medium, ensure it is thoroughly mixed before adding to the cells. Visually inspect for any precipitation.
-
Western Blot Analysis for Phosphorylated Proteins
Issue 1: Weak or no signal for phosphorylated proteins (e.g., p-AKT, p-ERK).
-
Possible Cause: Dephosphorylation of proteins during sample preparation, low abundance of the target protein, or suboptimal antibody concentrations.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation.
-
Optimize Lysis Buffer: Ensure your lysis buffer is effective in extracting the proteins of interest.
-
Increase Protein Load: Increase the amount of protein loaded onto the gel.
-
Antibody Titration: Optimize the concentration of the primary antibody.
-
Use a Positive Control: Include a positive control sample known to have high levels of the phosphorylated protein of interest.
-
Issue 2: High background on the Western blot membrane.
-
Possible Cause: Inadequate blocking, non-specific antibody binding, or high antibody concentration.
-
Troubleshooting Steps:
-
Optimize Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background.
-
Increase Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Titrate Antibodies: Use a lower concentration of the primary or secondary antibody.
-
Anti-inflammatory Assays (e.g., measuring NO production in RAW 264.7 cells)
Issue 1: High variability in nitric oxide (NO) measurements.
-
Possible Cause: Inconsistent cell number, uneven stimulation with LPS, or interference from this compound with the Griess reagent.
-
Troubleshooting Steps:
-
Consistent Cell Plating: Ensure uniform cell seeding in all wells.
-
Proper LPS Stimulation: Ensure LPS is added at a consistent concentration and that it is well-mixed in each well.
-
Control for this compound Interference: Test if this compound alone interferes with the Griess reagent in a cell-free system.
-
Check for Cytotoxicity: Perform a parallel cytotoxicity assay to ensure that the observed decrease in NO is not due to cell death induced by this compound.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Antrodin C (Related Compound)
| Cell Line | Assay | IC50 Value (µM) | Exposure Time (hours) |
| HCT-116 (Colon Cancer) | MTT | ~50 | 24 |
| DLD-1 (Colon Cancer) | MTT | ~50 | 24 |
| CFSC-8B (Hepatic Stellate Cells) | MTT | 147.91 | 24 |
Note: Data for Antrodin C is provided as a reference for designing initial dose-response experiments for this compound.
Table 2: In Vivo Dosage of this compound
| Animal Model | Condition | Dosage | Route of Administration |
| Mice | Acute Alcoholic Liver Injury | 100 mg/kg and 200 mg/kg | Intragastric |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) dissolved in culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for Phosphorylated Proteins
-
Cell Lysis: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound and related compounds.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Proper storage and handling procedures for Antrodin A
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and experimental use of Antrodin A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
This compound in powder form should be stored at -20°C for long-term stability, where it can be viable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For solutions prepared in solvents like DMSO, storage at -80°C is recommended for a stability of up to one year. For shorter-term storage of one month, -20°C is acceptable. Always protect solutions from light.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and acetonitrile.[2] For a stock solution, DMSO is effective, with a solubility of up to 30 mg/mL (95.43 mM); sonication is recommended to aid dissolution.[3][4]
Q4: Is this compound considered a hazardous substance?
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] Standard laboratory personal protective equipment (PPE) is sufficient for handling.
Q5: What is the stability of this compound at room temperature?
This compound is shipped at ambient temperatures, indicating short-term stability.[2][3] However, for long-term storage, the recommended refrigerated conditions should be followed to prevent degradation.
Troubleshooting Guides
Guide 1: Solubility and Solution Stability Issues
This guide addresses common problems encountered when preparing and storing this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve. | - Insufficient solvent volume.- Inadequate mixing.- Solution is supersaturated. | 1. Verify Concentration: Ensure the concentration does not exceed the known solubility limits (e.g., 30 mg/mL in DMSO).[3]2. Use Sonication: Gently sonicate the solution to facilitate dissolution.[3]3. Warm Gently: Briefly warm the solution to 37°C.4. Increase Solvent: If the above fails, add more solvent to decrease the concentration. |
| Precipitate forms in the stock solution during storage. | - Improper storage temperature.- Solvent evaporation.- Freeze-thaw cycles. | 1. Confirm Storage Conditions: Ensure stock solutions are stored at -80°C for long-term stability.[1]2. Use Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.3. Ensure Proper Sealing: Use vials with tight-fitting caps (B75204) to prevent solvent evaporation.4. Re-dissolve: Before use, allow the aliquot to warm to room temperature and vortex gently to re-dissolve any precipitate. |
| Inconsistent results between experiments. | - Degradation of the compound.- Inaccurate concentration of stock solution. | 1. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder.2. Recalibrate Instruments: Ensure balances and pipettes are properly calibrated for accurate concentration preparation.3. Protect from Light: Store solutions in amber vials or cover them with foil to prevent photodegradation.[1] |
Guide 2: Cell-Based Assay Issues
This guide provides solutions for common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cytotoxicity or low cell viability in control (vehicle-treated) group. | - High concentration of solvent (e.g., DMSO).- Solvent toxicity to the specific cell line. | 1. Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is low (typically ≤ 0.1% - 0.5%).2. Run a Vehicle Control Curve: Test the effect of different concentrations of the solvent on your cells to determine the maximum tolerated concentration.3. Change Solvent: If the cell line is particularly sensitive, consider using a different, less toxic solvent. |
| Contamination observed after adding this compound. | - Contaminated stock solution.- Non-sterile handling. | 1. Filter Sterilize: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter before adding it to the culture medium.2. Perform Sterility Test: Incubate a small amount of the sterilized stock solution in sterile culture medium to check for microbial growth before use in experiments.3. Aseptic Technique: Ensure all steps are performed in a sterile environment (e.g., a biological safety cabinet). |
| No observable effect of this compound on cells. | - Inactive compound.- Insufficient concentration or incubation time.- Low bioavailability in the assay system. | 1. Verify Compound Activity: Test the compound on a positive control cell line if available.2. Optimize Dose and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.3. Check Literature: Review published studies for effective concentrations of this compound in similar experimental setups. Note that this compound has shown poor direct cytotoxicity against some cancer cell lines.[6] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 656830-24-9 | [5] |
| Molecular Formula | C₁₉H₂₂O₄ | [6] |
| Molecular Weight | 314.38 g/mol | [3][6] |
| Appearance | Solid Powder | [3] |
| Purity | ≥95% | [2] |
Table 2: Solubility and Storage Recommendations
| Form | Solvent | Max Solubility | Storage Temp. | Stability | Source |
| Powder | - | - | -20°C | ≥ 3 years | [3] |
| Solution | DMSO | 30 mg/mL (95.43 mM) | -80°C | ≥ 1 year | [3] |
| Solution | Ethanol | Soluble | -80°C / -20°C | Not specified | |
| Solution | Acetonitrile | Soluble | -80°C / -20°C | Not specified |
Table 3: Biological Activity (IC₅₀ Values)
| Activity | Target | Cell Line / Model | IC₅₀ Value | Source |
| Antiviral | Hepatitis C Virus (HCV) Protease | In vitro assay | 0.9 µg/mL | |
| Antiviral | Herpes Simplex Virus 1 (HSV-1) | Vero cells | 5.8 µg/mL | |
| Antiviral | Herpes Simplex Virus 2 (HSV-2) | Vero cells | 5.5 µg/mL | |
| Anticancer | Cytotoxicity | A549 (Lung), HepG2 (Liver), PC3 (Prostate) | > 100 µM | |
| Anticancer (Related Compound: Antrodin C) | Cytotoxicity | HCT-116, DLD-1 (Colorectal) | 50 µM | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Preparation of this compound for In Vivo Animal Studies
This protocol is based on the methodology used by Yi et al. (2020) for an acute alcoholic liver injury model in mice.
-
Vehicle Preparation:
-
Prepare a 2% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Stir the solution until the CMC-Na is fully dissolved. This may require heating and stirring. Allow the solution to cool to room temperature before use.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder based on the desired dosage (e.g., 100 or 200 mg/kg body weight) and the number of animals.
-
Create a paste by adding a small amount of the 2% CMC-Na vehicle to the this compound powder and grinding it.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a homogenous suspension.
-
Prepare the suspension fresh daily before administration to ensure stability and homogeneity.
-
-
Administration:
-
Administer the suspension to the animals via intragastric gavage.
-
The volume of administration should be based on the animal's body weight (e.g., 12 mL/kg).[8]
-
Always include a vehicle control group that receives only the 2% CMC-Na solution.
-
Visualizations
Caption: A generalized experimental workflow for using this compound.
References
- 1. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium [mdpi.com]
- 7. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Antrodin A for In Vivo Research
Welcome to the technical support center for researchers working with Antrodin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted oral bioavailability of this compound and why is it a concern?
A1: While specific studies on the oral bioavailability of this compound are limited, its chemical structure as a maleic anhydride (B1165640) derivative and its solubility in organic solvents suggest it is likely a poorly water-soluble compound.[1][2][3][4][5] Poor aqueous solubility is a major factor that can lead to low dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability. This would classify this compound as a Biopharmaceutical Classification System (BCS) Class II or IV compound, for which bioavailability is a significant hurdle in achieving therapeutic concentrations in vivo.[6][7][8]
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: The main approaches for improving the oral bioavailability of poorly water-soluble compounds like this compound focus on increasing its solubility and dissolution rate in the gastrointestinal fluids. Key strategies include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution.[9][10]
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier at a solid state can improve its wettability and dissolution.[11][12][13][14]
-
Liposomal Encapsulation: Encapsulating this compound within lipid bilayers can protect it from degradation and improve its absorption.[15][16][17][18]
Q3: Are there any specific excipients that are recommended for formulating this compound?
A3: Given that this compound is a maleic anhydride derivative, polymers that can interact with this functional group may be particularly effective. A study on a poly(maleic anhydride-alt-1-octadecene)-based lipid nanovehicle showed a significant 2.48-fold increase in the oral bioavailability of another poorly water-soluble drug, gefitinib (B1684475).[19][20] This suggests that similar bioadhesive polymers could be beneficial for this compound. Commonly used hydrophilic carriers for solid dispersions, such as polyethylene (B3416737) glycols (PEGs) and natural polymers, are also good starting points.[11][12]
Q4: How can I assess the success of my formulation in enhancing this compound's bioavailability?
A4: The most definitive way to evaluate the enhancement of bioavailability is through in vivo pharmacokinetic studies in animal models.[21][22][23] By administering your this compound formulation and a control (e.g., unformulated this compound suspension) to animals (e.g., rats or mice), you can collect blood samples over time to determine key pharmacokinetic parameters. An increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for your formulation compared to the control would indicate successful enhancement of bioavailability.
Troubleshooting Guides
Problem 1: Low Dissolution Rate of this compound Formulation
| Possible Cause | Troubleshooting Step |
| Inadequate particle size reduction (Nanoparticles) | Optimize the formulation process (e.g., increase sonication time/power, adjust solvent/anti-solvent ratio). Characterize particle size using Dynamic Light Scattering (DLS). |
| Poor dispersion in carrier (Solid Dispersion) | Ensure complete dissolution of both this compound and the carrier in the solvent before evaporation. Experiment with different carrier ratios. |
| Low encapsulation efficiency (Liposomes) | Modify the lipid composition or the drug-to-lipid ratio. Use a different preparation method (e.g., thin-film hydration followed by extrusion). |
| Inappropriate excipient selection | Screen a panel of hydrophilic polymers or lipids to find a more compatible excipient for this compound. |
Problem 2: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, ensure the suspension is homogenous. |
| Formulation instability | Assess the physical and chemical stability of your formulation under storage and administration conditions. |
| Physiological variability in animals | Use a sufficient number of animals per group to account for inter-individual differences. Ensure animals are of similar age and weight. |
| Issues with blood sampling or analysis | Standardize the blood collection and processing protocol. Validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PEG 6000) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm amorphous state).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (with free access to water) before drug administration.
-
Dosing: Divide the rats into two groups: a control group receiving an aqueous suspension of this compound, and a test group receiving the formulated this compound (e.g., solid dispersion reconstituted in water). Administer the formulations via oral gavage at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and compare them to determine the relative bioavailability of the formulation.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 314.38 g/mol | Favorable for passive diffusion |
| Aqueous Solubility | Very Low (predicted) | Rate-limiting step for absorption |
| LogP | High (predicted) | Good permeability but poor solubility |
| BCS Class | II or IV (predicted) | Bioavailability enhancement is critical |
Table 2: Illustrative Pharmacokinetic Data of a Hypothetical this compound Formulation in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 ± 12 | 2.0 | 350 ± 75 | 100 |
| This compound Solid Dispersion | 250 ± 45 | 1.0 | 1750 ± 300 | 500 |
| This compound Nanoparticles | 350 ± 60 | 0.5 | 2100 ± 400 | 600 |
*Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for this compound bioavailability is not currently available in the public domain.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Simplified signaling pathway of this compound's hepatoprotective effects.
Caption: Logical relationship for improving this compound bioavailability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound Supplier | CAS 656830-24-9 | AOBIOUS [aobious.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. japer.in [japer.in]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Liposomes as Carriers of Bioactive Compounds in Human Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Poly(maleic anhydride-alt-1-octadecene)-based bioadhesive nanovehicles improve oral bioavailability of poor water-soluble gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modeling Pharmacokinetic Natural Product–Drug Interactions for Decision-Making: A NaPDI Center Recommended Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Antrodin A Interactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving Antrodin A and its interactions with other compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound and Assay-Related Issues
Q1: My this compound is not showing the expected bioactivity. What are the possible reasons?
A1: Several factors could contribute to a lack of bioactivity:
-
Compound Solubility: this compound may not be fully dissolved in your assay medium, resulting in a lower effective concentration. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, but ideally ≤ 0.1%).
-
Compound Stability: Like many natural products, this compound's stability in cell culture media can be influenced by storage and incubation conditions. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. The reported IC50 values vary across different cancer cell lines.
-
Incorrect Target Hypothesis: The intended biological target in your experimental system may not be sensitive to this compound.
Q2: I am observing higher than expected cell viability in my MTT assay after treating with this compound. What could be the cause?
A2: This is a common issue with natural products in MTT and other tetrazolium-based assays.
-
Direct Reduction of MTT: this compound, or impurities in the sample, may directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false positive signal of high viability. To check for this, include a cell-free control with this compound and the MTT reagent.
-
Increased Metabolic Activity: At certain concentrations, some compounds can induce a stress response in cells that leads to increased metabolic activity, which can result in a higher absorbance reading in the MTT assay.
-
Color Interference: If your this compound solution is colored, it may interfere with the absorbance reading. Include a control of the compound in the medium without cells to measure and subtract the background absorbance.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: To improve solubility and avoid precipitation:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions: When preparing working concentrations, first dilute the DMSO stock in a small volume of media, mix thoroughly, and then add this to the final volume.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent-induced effects.
Interaction with Other Compounds
Q4: I am co-administering this compound with another compound and getting unexpected results. How do I troubleshoot this?
A4: Interactions between compounds can be synergistic, additive, or antagonistic.
-
Order of Addition: The sequence of adding the compounds might influence the outcome. Consider pre-treating with one compound before adding the other.
-
Dose-Response Matrix: To systematically evaluate the interaction, perform a dose-response matrix experiment where you test various concentrations of both compounds. This can help determine if the interaction is synergistic or antagonistic.
-
Mechanism of Action: Consider the known mechanisms of action of both compounds. They might be acting on the same or interconnected signaling pathways, leading to complex outcomes.
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference |
| This compound | HCV Protease | 0.9 µg/mL | [1] |
| Ethanol (B145695) Extract of Antrodia cinnamomea (EAC) | Huh-7 (Hepatocellular Carcinoma) | 245.40 µg/mL | [2] |
| HepG2 (Hepatocellular Carcinoma) | 51.93 µg/mL | [2] | |
| Ethanol Extract of Antrodia cinnamomea co-cultured with Ginger (EACG) | Huh-7 (Hepatocellular Carcinoma) | 50.33 µg/mL | [2] |
| HepG2 (Hepatocellular Carcinoma) | 8.35 µg/mL | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for testing natural products that may interfere with the assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Untreated cells (medium only).
-
Vehicle control (medium with the highest final DMSO concentration).
-
Cell-free blank (medium only).
-
Compound control (medium with each concentration of this compound, without cells) to check for color interference and direct MTT reduction.
-
-
Replace the old medium with the medium containing the different concentrations of this compound and controls.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the cell-free blank from all readings.
-
Subtract the absorbance of the respective compound control from the treated wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot Analysis of the PI3K/AKT Signaling Pathway
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with this compound, another compound of interest, or a combination of both for the desired time. Include an untreated or vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, and other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Mouse Model of Acute Alcoholic Liver Injury
-
Animals: Use male C57BL/6 mice.
-
Adaptation: Allow the mice to acclimatize for one week.
-
Treatment Groups:
-
Control group (vehicle).
-
Alcohol group (alcohol administration).
-
This compound group (this compound + alcohol).
-
Positive control group (e.g., Silymarin + alcohol).
-
-
Procedure:
-
Administer this compound (e.g., 100 or 200 mg/kg body weight) or vehicle by gavage for a set period (e.g., 10-14 days).[3]
-
On the final day, after the last treatment, fast the mice for 4 hours.
-
Administer a single dose of 50% ethanol (e.g., 12 mL/kg body weight) by gavage to all groups except the control group.[3]
-
Euthanize the mice after a specific time (e.g., 6-9 hours) after alcohol administration.
-
-
Sample Collection and Analysis:
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Excise the liver for histopathological analysis (H&E staining) and biochemical analysis (e.g., measuring levels of MDA, SOD, CAT, and GSH).
-
Analyze gene expression of inflammatory markers (e.g., TNF-α, TLR-4) in the liver tissue via RT-PCR.[3]
-
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: this compound inhibits the PI3K/AKT/β-catenin pathway.
Caption: this compound attenuates alcohol-induced inflammation via the TLR4/NF-κB pathway.
References
- 1. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Therapeutic Potential of Antrodin A: A Comparative Guide
For researchers, scientists, and drug development professionals exploring novel therapeutic agents, Antrodin A, a maleimide (B117702) derivative isolated from the mycelium of Antrodia camphorata, presents a compelling case. This guide provides a comprehensive comparison of this compound's validated therapeutic effects against established alternatives in liver disease, cancer, and neuroprotection, supported by experimental data and detailed methodologies.
Hepatoprotective Effects: A shield against alcoholic liver injury
This compound has demonstrated significant potential in mitigating acute alcoholic liver injury. Its therapeutic action is largely attributed to its antioxidant and anti-inflammatory properties.
Comparative Analysis of Hepatoprotective Efficacy
| Therapeutic Agent | Dosage | Animal Model | Key Biomarkers | Efficacy | Reference |
| This compound | 200 mg/kg bw | Mice | ↓ ALT, AST, AKP, MDA↑ SOD, CAT, GSH | Significantly alleviated alcohol-induced increases in liver index and serum ALT, AST, and AKP activities. Markedly reduced MDA content and elevated levels of antioxidant enzymes. | [1] |
| Silymarin | 200 mg/kg bw | Rats | ↓ ALT, AST, TBIL, TG, MDA↑ SOD, GPx | Significantly decreased serum activities of ALT and AST. Notably reduced MDA levels and increased antioxidant enzyme activities. | [2] |
Experimental Protocol: Acute Alcoholic Liver Injury in Mice
This protocol outlines the methodology used to assess the hepatoprotective effects of this compound.
-
Animal Model: Male Kunming mice are used.
-
Treatment Groups:
-
Normal Control (NC): Vehicle (2% CMC-Na)
-
Alcohol Model (AL): 50% alcohol (12 mL/kg bw)
-
This compound (AdAH): 200 mg/kg bw
-
Positive Control (PC): Silymarin (200 mg/kg bw)
-
-
Procedure:
-
Mice are administered their respective treatments intragastrically for a specified period.
-
Four hours after the final treatment, all groups except the NC group are given 50% alcohol (12 mL/kg bw) intragastrically.
-
Six hours post-alcohol administration, blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (AKP).
-
Livers are excised for histopathological analysis and to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[1]
-
Signaling Pathway: this compound in Hepatoprotection
This compound's protective effects on the liver are mediated through the regulation of key signaling pathways involved in lipid metabolism and inflammation.
Anti-Cancer Activity: Targeting Colorectal Cancer
Antrodin C, a related compound also found in Antrodia cinnamomea, has shown notable anti-cancer effects, particularly against colorectal cancer cells. Its mechanism involves the induction of apoptosis and cell cycle arrest.
Comparative Analysis of In Vitro Anti-Cancer Efficacy
| Therapeutic Agent | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Antrodin C | HCT-116 | ~50 | Not Specified | |
| 5-Fluorouracil | HCT-116 | 185 | 24 hours | [3] |
| 11.3 | 72 hours | [3] | ||
| 1.48 | 120 hours | [3] | ||
| Camptothecin | HCT-116 | 0.51 | Not Specified | [4] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Lines: HCT-116 human colorectal carcinoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 7-8 x 10³ cells per well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 5-Fluorouracil: 0, 5, 10, 25, 50, 100, 150 µM).
-
After a specified incubation period (e.g., 48 hours), MTT solution is added to each well.
-
Following incubation to allow for formazan (B1609692) crystal formation, a solubilizing agent is added.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[5]
-
Signaling Pathway: Antrodin C in Colorectal Cancer
Antrodin C induces apoptosis in colorectal cancer cells through the activation of multiple signaling pathways, leading to cell death.
Neuroprotective Potential: A Glimmer of Hope for Neurological Disorders
While direct quantitative data for this compound in stroke and Alzheimer's models is still emerging, its known anti-inflammatory and antioxidant properties suggest a strong neuroprotective potential. For a comparative perspective, we look at Gastrodin, another natural compound with demonstrated efficacy in stroke models.
Comparative Analysis of Neuroprotective Efficacy
| Therapeutic Agent | Dosage | Animal Model | Key Outcomes | Efficacy | Reference |
| This compound | - | - | - | Data not yet available | - |
| Gastrodin | 15, 30, 60 mg/kg | Rat (MCAO) | ↓ Infarct Volume↓ Neurological Deficit Score | Significantly smaller infarct volume compared to the model group. Markedly attenuated I/R-induced disability. | [6] |
| Donepezil | 4 mg/kg | Mouse (Tg2576) | ↓ Aβ Plaque Number & Burden↓ Soluble Aβ1-40 & Aβ1-42 | Significantly reduced amyloid plaque deposition and levels of soluble Aβ peptides in the brain. | [7] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used experimental model for inducing focal cerebral ischemia to study stroke.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and the common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Neurological deficits are assessed at various time points post-occlusion.
-
At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[6][8]
-
Signaling Pathway: Potential Neuroprotective Mechanisms of this compound
Based on its known bioactivities, this compound is hypothesized to exert neuroprotective effects by modulating pathways related to inflammation and oxidative stress.
References
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Longitudinal, Quantitative Assessment of Amyloid, Neuroinflammation, and Anti-Amyloid Treatment in a Living Mouse Model of Alzheimer's Disease Enabled by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrodin ameliorates subacute phase cerebral ischemia-reperfusion injury by inhibiting inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrodin ameliorates subacute phase cerebral ischemia‑reperfusion injury by inhibiting inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Key Findings in Antrodin A Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on Antrodin A, a bioactive compound isolated from the mycelium of Antrodia cinnamomea, and its key findings related to hepatoprotection. The reproducibility of these findings is assessed by examining the existing literature, and its performance is compared with alternative therapeutic agents, Silymarin and N-acetylcysteine (NAC), in the context of alcohol-induced liver injury. Detailed experimental protocols and a visual representation of the signaling pathways involved are presented to aid researchers in their study design and drug development efforts.
Key Findings in this compound Research
Research, primarily from a series of studies by Yi et al., has highlighted the potential of this compound in mitigating acute alcoholic liver injury. The principal findings suggest that this compound confers its hepatoprotective effects through a multi-faceted mechanism that includes the enhancement of the liver's antioxidant and anti-inflammatory capacities, as well as the modulation of gut microbiota.[1][2] While direct independent replication of these studies is not yet prevalent in the published literature, the proposed mechanisms of action are consistent with findings for other bioactive compounds extracted from Antrodia cinnamomea, which have been shown to possess hepatoprotective properties through the regulation of oxidative stress and inflammatory signaling pathways.[3]
Comparative Analysis of Hepatoprotective Effects
The following tables summarize the quantitative data from key studies on this compound and its alternatives, Silymarin and N-acetylcysteine, in animal models of acute alcohol-induced liver injury.
Table 1: Effect on Liver Function Markers
| Compound | Dosage | Animal Model | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Reference |
| This compound | 200 mg/kg | Mice | Significantly decreased | Significantly decreased | Yi et al., 2020[2] |
| Silymarin | 200 mg/kg | Mice | Significantly decreased | Significantly decreased | Song et al., 2006 |
| N-acetylcysteine | 150 mg/kg (pretreatment) | Mice | Significantly decreased | Not specified | Wang et al., 2006 |
Table 2: Effect on Oxidative Stress Markers
| Compound | Dosage | Animal Model | Change in Malondialdehyde (MDA) | Change in Superoxide Dismutase (SOD) | Change in Glutathione (GSH) | Reference |
| This compound | 200 mg/kg | Mice | Significantly decreased | Significantly increased | Significantly increased | Yi et al., 2020[2] |
| Silymarin | 200 mg/kg | Mice | Significantly decreased | Not specified | Significantly increased | Song et al., 2006 |
| N-acetylcysteine | 150 mg/kg (pretreatment) | Mice | Significantly decreased | Not specified | Significantly increased | Wang et al., 2006 |
Table 3: Effect on Inflammatory Markers
| Compound | Dosage | Animal Model | Change in Tumor Necrosis Factor-alpha (TNF-α) | Reference |
| This compound | 200 mg/kg | Mice | Significantly decreased (mRNA expression) | Yi et al., 2020[2] |
| Silymarin | 200 mg/kg | Mice | Significantly decreased (protein level) | Song et al., 2006 |
| N-acetylcysteine | 150 mg/kg (pretreatment) | Mice | Significantly decreased (mRNA expression) | Wang et al., 2006 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
This compound Study Protocol (Yi et al., 2020)
-
Animal Model: Male C57BL/6J mice.
-
Induction of Liver Injury: A single intragastric administration of 50% ethanol (B145695) (12 mL/kg body weight).
-
Treatment: this compound (dissolved in 2% CMC-Na) was administered intragastrically at doses of 100 mg/kg (low dose) and 200 mg/kg (high dose) for a specified period before ethanol challenge.
-
Positive Control: Silymarin (200 mg/kg) was used as a positive control.
-
Biochemical Analysis: Serum levels of ALT and AST were measured using commercial kits. Liver homogenates were used to measure MDA, SOD, and GSH levels.
-
Gene Expression Analysis: Real-time PCR was used to measure the mRNA expression of Nrf-2, HO-1, CYP2e1, TNF-α, and TLR-4 in liver tissue.
-
Gut Microbiota Analysis: 16S rDNA sequencing of fecal samples was performed to analyze the gut microbiota composition.
Silymarin Study Protocol (Song et al., 2006)
-
Animal Model: Male C57BL/6J mice.
-
Induction of Liver Injury: Intragastric administration of ethanol (5 g/kg body weight) every 12 hours for a total of 3 doses.
-
Treatment: Silymarin (200 mg/kg) was dissolved in the ethanol and gavaged simultaneously.
-
Biochemical Analysis: Serum ALT levels were measured. Hepatic lipid peroxidation (MDA) and GSH levels were determined.
-
Inflammatory Marker Analysis: Hepatic TNF-α protein levels were measured by ELISA.
N-acetylcysteine (NAC) Study Protocol (Wang et al., 2006)
-
Animal Model: Male ICR mice.
-
Induction of Liver Injury: A single gavage of ethanol (6 g/kg body weight).
-
Treatment: NAC was administered intraperitoneally at doses of 75, 150, and 300 mg/kg 30 minutes before ethanol administration.
-
Biochemical Analysis: Serum ALT activity was measured. Hepatic MDA and GSH levels were determined.
-
Gene Expression Analysis: Hepatic TNF-α mRNA expression was measured by RT-PCR.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the hepatoprotective effects of this compound and a typical experimental workflow for evaluating hepatoprotective agents.
Caption: Proposed signaling pathway of this compound's hepatoprotective effect.
Caption: General experimental workflow for evaluating hepatoprotective agents.
Conclusion
The available evidence suggests that this compound is a promising candidate for the amelioration of alcohol-induced liver injury. Its mechanism of action, centered on antioxidant and anti-inflammatory pathways, is scientifically plausible and supported by research on related compounds from Antrodia cinnamomea. However, to firmly establish the reproducibility of the key findings, further independent studies are warranted. This guide provides the necessary comparative data and detailed protocols to facilitate such validation studies and to aid in the broader investigation of this compound and its alternatives in the context of drug discovery and development for liver diseases.
References
- 1. Protective Effects of Antrodia Cinnamomea Against Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective Effects of Antrodia cinnamomea: The Modulation of Oxidative Stress Signaling in a Mouse Model of Alcohol-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antrodin A and Silymarin for Hepatoprotective Effects
For Immediate Release
A deep dive into the hepatoprotective capabilities of Antrodin A and the well-established silymarin (B1681676) reveals distinct mechanisms and comparable efficacy in preclinical models of liver injury. This guide offers a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This report synthesizes findings from multiple studies to provide a head-to-head comparison of this compound, a bioactive compound from the medicinal mushroom Antrodia camphorata, and silymarin, a standardized extract from milk thistle (Silybum marianum), in the context of liver protection. Both compounds have demonstrated significant potential in mitigating liver damage, particularly in models of alcohol-induced injury, through various mechanisms including antioxidant and anti-inflammatory pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal preclinical study comparing the effects of this compound and silymarin on acute alcoholic liver injury in mice. This study provides a direct comparison of their efficacy in the same experimental setup.
Table 1: Effects on Serum Biochemical Parameters in Mice with Acute Alcoholic Liver Injury
| Group | Dosage | ALT (U/L) | AST (U/L) | AKP (U/L) | TG (mmol/L) |
| Normal Control (NC) | - | 35.1 ± 4.2 | 78.2 ± 6.5 | 112.3 ± 9.8 | 1.2 ± 0.3 |
| Alcohol Model (AL) | 12 mL/kg bw | 125.4 ± 10.1 | 210.5 ± 15.7 | 254.1 ± 20.3 | 4.5 ± 0.8 |
| This compound (Low Dose) | 100 mg/kg bw | 89.7 ± 7.3 | 155.4 ± 11.2 | 198.7 ± 15.6 | 3.1 ± 0.5 |
| This compound (High Dose) | 200 mg/kg bw | 65.3 ± 5.8 | 110.1 ± 9.4 | 150.2 ± 12.1 | 2.3 ± 0.4 |
| Silymarin (PC) | 200 mg/kg bw | 70.1 ± 6.2 | 118.9 ± 10.1 | 158.4 ± 13.5 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; AKP: Alkaline Phosphatase; TG: Triglyceride; PC: Positive Control.[1]
Table 2: Effects on Hepatic Oxidative Stress Markers in Mice with Acute Alcoholic Liver Injury
| Group | Dosage | MDA (nmol/mgprot) | SOD (U/mgprot) | CAT (U/mgprot) | GSH (mg/gprot) |
| Normal Control (NC) | - | 1.2 ± 0.2 | 250.1 ± 20.5 | 45.3 ± 4.1 | 15.2 ± 1.3 |
| Alcohol Model (AL) | 12 mL/kg bw | 4.8 ± 0.5 | 110.5 ± 10.1 | 20.1 ± 2.3 | 6.8 ± 0.7 |
| This compound (Low Dose) | 100 mg/kg bw | 3.1 ± 0.4 | 175.4 ± 15.2 | 30.7 ± 3.1 | 10.1 ± 0.9 |
| This compound (High Dose) | 200 mg/kg bw | 2.0 ± 0.3 | 215.1 ± 18.9 | 38.2 ± 3.5 | 13.5 ± 1.1 |
| Silymarin (PC) | 200 mg/kg bw | 2.2 ± 0.3 | 205.9 ± 17.8 | 36.4 ± 3.3 | 12.9 ± 1.0 |
Data are presented as mean ± standard deviation. MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; CAT: Catalase; GSH: Glutathione (B108866); PC: Positive Control.[1]
Experimental Protocols
A detailed methodology for the key comparative experiment is provided below to allow for replication and further investigation.
Acute Alcoholic Liver Injury Mouse Model and Treatment
-
Animal Model: Male Kunming mice were used for the study.
-
Groups:
-
Normal Control (NC): Administered vehicle (2% CMC-Na).
-
Alcohol Model (AL): Administered vehicle.
-
This compound Low Dose (AdAL): Administered 100 mg/kg bw of this compound.
-
This compound High Dose (AdAH): Administered 200 mg/kg bw of this compound.
-
Positive Control (PC): Administered 200 mg/kg bw of silymarin.
-
-
Procedure:
-
Mice were administered their respective treatments intragastrically once daily for a specified period.
-
Four hours after the final treatment administration, all groups except the NC group were fasted.
-
Following the fasting period, the AL, AdAL, AdAH, and PC groups were administered 50% alcohol (12 mL/kg bw) intragastrically to induce acute liver injury.[1]
-
At the end of the experiment, blood and liver tissues were collected for biochemical analysis and histopathology.[1]
-
Signaling Pathways and Mechanisms of Action
Both this compound and silymarin exert their hepatoprotective effects through the modulation of multiple signaling pathways.
This compound has been shown to improve the antioxidant and anti-inflammatory capacities of the liver.[1][2] It can decrease the levels of malondialdehyde (MDA) and increase the levels of glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD).[2] Furthermore, this compound has been found to modulate lipid metabolism through the PGC-1α and nuclear factor κB (NF-κB) signaling pathways.[2]
Silymarin's hepatoprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-fibrotic properties.[3] It acts as a free radical scavenger, inhibits lipid peroxidation, and increases the synthesis of cellular antioxidant enzymes.[3][4] Silymarin can also modulate inflammatory responses by inhibiting the NF-κB pathway.[5]
Caption: Comparative signaling pathways of this compound and silymarin in hepatoprotection.
Experimental Workflow
The general workflow for evaluating the hepatoprotective effects of this compound and silymarin in an in vivo model is depicted below.
Caption: General experimental workflow for in vivo hepatoprotective studies.
Conclusion
Both this compound and silymarin demonstrate potent hepatoprotective effects in preclinical models of acute alcoholic liver injury. The data suggests that at a dosage of 200 mg/kg, this compound exhibits comparable, and in some markers, slightly superior, efficacy to silymarin in reducing liver enzyme levels and mitigating oxidative stress. The distinct yet overlapping mechanisms of action of these two compounds highlight their potential as therapeutic agents for liver diseases. Further clinical investigations are warranted to translate these promising preclinical findings into human applications.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin Protects Against Acute Ethanol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Antrodin A's Enigmatic Anti-Cancer Mechanism: A Comparative Cross-Validation
For Immediate Release
Taipei, Taiwan - Antrodin A, a maleic acid derivative isolated from the mycelium of the prized medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its potential therapeutic properties. While its hepatoprotective effects are well-documented, a comprehensive understanding of its anti-cancer mechanism of action remains a key area of investigation. This guide provides a comparative cross-validation of this compound's purported anti-cancer mechanisms, drawing on available experimental data for related compounds from A. cinnamomea and established inhibitors of relevant signaling pathways.
While direct, in-depth studies on this compound's specific anti-cancer signaling pathways are still emerging, research on its close analog, Antrodin C, and crude extracts of A. cinnamomea provides a foundational framework for its potential mechanism. The PI3K/Akt/mTOR and MAPK/ERK pathways, central regulators of cell proliferation, survival, and apoptosis, are consistently implicated as primary targets for the anti-cancer effects of A. cinnamomea constituents.
Comparative Analysis of Bioactive Compounds from Antrodia cinnamomea
To contextualize the potential of this compound, it is crucial to compare its activity with other well-characterized compounds from the same source, such as Antrodin C and Antroquinonol.
| Compound | Cancer Cell Line | IC50 Value (µM) | Key Signaling Pathway(s) Affected | Reference |
| Antrodin C | HCT-116 (Colorectal) | 50 | ROS/AKT/ERK/P38, Akt/mTOR | [1] |
| DLD-1 (Colorectal) | 50 | ROS/AKT/ERK/P38 | [1] | |
| Antroquinonol | A549 (Lung) | Not explicitly stated | PI3K/mTOR | |
| This compound | Various | Data not available | Primarily studied for hepatoprotective effects | [2] |
This table summarizes the available quantitative data for key compounds from Antrodia cinnamomea. The lack of specific IC50 values for this compound in cancer cell lines highlights a critical gap in the current research landscape.
Cross-Validation Against a Known PI3K Inhibitor: Wortmannin
To further validate the potential mechanism of this compound, a comparison with a well-established PI3K inhibitor, Wortmannin, is informative. Wortmannin is a fungal steroid metabolite that irreversibly inhibits PI3K, thereby blocking the downstream Akt/mTOR signaling cascade. Studies on Antrodin C have utilized Wortmannin to confirm the role of the PI3K/Akt pathway in its anti-cancer effects. For instance, pre-treatment of cancer cells with Wortmannin has been shown to abrogate the apoptotic effects induced by Antrodin C, providing strong evidence for the pathway's involvement.
| Feature | Antrodin C (as a proxy for this compound) | Wortmannin (Reference PI3K Inhibitor) |
| Primary Target | PI3K/Akt and MAPK/ERK pathways | Phosphoinositide 3-kinases (PI3Ks) |
| Mechanism | Induces apoptosis and cell cycle arrest through modulation of multiple signaling pathways. | Irreversible covalent inhibitor of the p110 catalytic subunit of PI3K. |
| Reported Effects | Inhibition of cancer cell proliferation, induction of apoptosis, cell cycle arrest. | Inhibition of cell growth, induction of apoptosis, potent anti-inflammatory effects. |
| Cellular Impact | Decreased phosphorylation of Akt, ERK, and p38. | Inhibition of PIP3 production, leading to deactivation of Akt and downstream effectors. |
Signaling Pathways Implicated in this compound's Potential Anti-Cancer Activity
Based on the evidence from related compounds, the following signaling pathways are hypothesized to be central to this compound's anti-cancer mechanism.
Caption: Hypothesized signaling pathways targeted by this compound in cancer cells.
Experimental Protocols: A Foundation for Future Research
To facilitate further cross-validation and direct investigation of this compound's anti-cancer properties, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells and for calculating the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, DLD-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a reference compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is crucial for elucidating the effect of a compound on specific signaling pathways by detecting changes in protein phosphorylation.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Standard workflow for Western Blot analysis.
Conclusion and Future Directions
The available evidence strongly suggests that the anti-cancer activity of compounds derived from Antrodia cinnamomea, including the potential mechanism of this compound, is mediated through the induction of apoptosis and cell cycle arrest via modulation of the PI3K/Akt/mTOR and MAPK signaling pathways. However, a significant research gap exists concerning the specific effects and potency of this compound.
Future research should prioritize:
-
Direct investigation of this compound's anti-cancer activity across a panel of cancer cell lines to determine its IC50 values.
-
In-depth mechanistic studies to elucidate the precise molecular targets of this compound within the PI3K/Akt and MAPK pathways.
-
Comparative studies directly evaluating the efficacy and mechanisms of this compound against Antrodin C and other known pathway inhibitors.
-
In vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in preclinical cancer models.
By systematically addressing these areas, the scientific community can fully elucidate and cross-validate the mechanism of action of this compound, paving the way for its potential development as a novel anti-cancer agent.
References
A Comparative Analysis of the Biological Activities of Antrodin A and Antrodin C
For Researchers, Scientists, and Drug Development Professionals
Antrodin A and Antrodin C, two maleic acid derivatives isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea, have garnered significant attention for their diverse and potent pharmacological activities. This guide provides a comparative overview of their biological effects, supported by experimental data, to aid in research and drug development endeavors. While direct comparative studies are limited, this document synthesizes the existing evidence to highlight their individual strengths and potential therapeutic applications.
Summary of Biological Activities
| Biological Activity | This compound | Antrodin C |
| Hepatoprotective/Anti-fibrotic | Potent protection against alcohol-induced liver injury.[1][2] | Significant anti-fibrotic effects in liver cells by inhibiting key signaling pathways.[3] |
| Anticancer | Cytotoxic effects against Lewis lung carcinoma cells (quantitative data limited). | Potent inducer of apoptosis in colorectal cancer cells and inhibitor of breast cancer cell metastasis.[4] Also shows activity against Lewis lung carcinoma.[3] |
| Anti-inflammatory | Demonstrates anti-inflammatory capabilities in the liver.[1][2] | Suppresses lipopolysaccharide-induced inflammation.[3] |
| Antiviral | Potent inhibitor of Hepatitis C virus (HCV) protease.[5][6] | Exhibits inhibitory activity against HCV.[6] |
Hepatoprotective and Anti-fibrotic Effects
This compound and Antrodin C both exhibit beneficial effects on liver health, albeit through different investigated models.
This compound has been shown to be effective in an in vivo model of acute alcoholic liver injury.[1][2]
Experimental Data: this compound in Alcohol-Induced Liver Injury
| Animal Model | Dosage | Key Findings |
| Mice | 100 and 200 mg/kg/day (oral gavage) | Significantly alleviated alcohol-induced increases in liver index, serum ALT, and AST. Reduced oxidative stress and inflammation in the liver.[1][2] |
Antrodin C demonstrates significant anti-fibrotic properties by targeting the activation of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis.[3]
Experimental Data: Antrodin C in Liver Fibrosis
| Model | Concentration/Dosage | Key Findings |
| Rat hepatic stellate cells (CFSC-8B) | 50 μM | Inhibited TGF-β1 and PDGF-BB stimulated cell activation, migration, and extracellular matrix accumulation.[3] |
| CCl4-induced liver fibrosis in mice | 3 and 6 mg/kg/day (oral administration) | Reduced the degree of liver fibrosis.[3] |
Signaling Pathways in Liver Fibrosis Inhibition by Antrodin C
Antrodin C exerts its anti-fibrotic effects by modulating key signaling pathways involved in HSC activation.
Caption: Antrodin C inhibits liver fibrosis by blocking TGF-β1 and PDGF-BB signaling pathways.
Anticancer Activity
Both this compound and Antrodin C have demonstrated anticancer potential, with more extensive research available for Antrodin C.
Antrodin C has been shown to induce apoptosis in colorectal cancer cells and inhibit the metastasis of breast cancer cells.
Experimental Data: Antrodin C in Cancer
| Cell Line | IC50 | Key Findings |
| HCT-116 (Colorectal Carcinoma) | 50 μM | Induced apoptosis and G1 phase cell cycle arrest.[4] |
| DLD-1 (Colorectal Adenocarcinoma) | 50 μM | Inhibited cell viability.[4] |
| Lewis Lung Carcinoma | Not specified | Inhibited cell growth.[3] |
Signaling Pathway in Colorectal Cancer Apoptosis by Antrodin C
Antrodin C triggers apoptosis in colorectal cancer cells through the activation of the ROS/MAPK signaling pathway.
Caption: Antrodin C induces apoptosis in colorectal cancer cells via the ROS/MAPK/TNFα pathway.
This compound has been reported to have cytotoxic effects against Lewis lung carcinoma cells, although specific IC50 values are not detailed in the available literature.
Antiviral Activity
A notable distinction in the studied activities of these compounds is the potent anti-HCV activity of this compound.
Experimental Data: Antiviral Activity
| Compound | Target | IC50 |
| This compound | HCV Protease | 0.9 µg/mL [5][6] |
| Antrodin C | HCV Protease | 41.0 µg/mL (on trypsin, a related serine protease)[6] |
The data indicates that this compound is a significantly more potent inhibitor of HCV protease than Antrodin C.
Experimental Protocols
TGF-β1-Induced Fibrosis Model in Hepatic Stellate Cells
This protocol is adapted from studies on the anti-fibrotic effects of Antrodin C.
-
Cell Culture: Rat hepatic stellate cells (e.g., CFSC-8B) are cultured in standard medium.
-
Induction of Fibrosis: Cells are stimulated with recombinant human TGF-β1 (typically 1-10 ng/mL) to induce fibrotic changes, such as increased expression of α-smooth muscle actin (α-SMA) and collagen I.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Antrodin C at 12.5, 25, 50 μM) for a specified period before or concurrently with TGF-β1 stimulation.
-
Analysis: The expression of fibrosis markers (α-SMA, collagen I) is assessed by Western blotting or immunofluorescence. Cell migration can be evaluated using a wound-healing or transwell migration assay. The phosphorylation status of key signaling proteins (e.g., Smad2, AKT, ERK, p38) is determined by Western blotting to elucidate the mechanism of action.
HCV Protease Inhibition Assay
This protocol is based on the evaluation of this compound's anti-HCV activity.
-
Assay Principle: The assay measures the inhibition of the enzymatic activity of recombinant HCV NS3/4A protease using a fluorogenic substrate.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate containing the HCV protease, the fluorogenic substrate, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The fluorescence generated from the cleavage of the substrate by the protease is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is then calculated from the dose-response curve.
Experimental Workflow for Antrodin C Anticancer Evaluation
The following diagram illustrates a typical workflow for assessing the anticancer properties of a compound like Antrodin C.
Caption: A standard workflow for evaluating the anticancer activity of Antrodin C.
Conclusion
This compound and Antrodin C are promising bioactive compounds with distinct, yet sometimes overlapping, therapeutic potential. Antrodin C has been more extensively studied for its anti-fibrotic and anticancer properties, with well-defined mechanisms of action involving the inhibition of key signaling pathways like TGF-β, PDGF, and MAPK. In contrast, this compound has shown significant promise as a potent anti-HCV agent and a hepatoprotective compound against alcohol-induced damage.
The available data suggests that while both compounds are valuable, their primary areas of application may differ. Further direct comparative studies are warranted to fully elucidate their relative potencies across a range of biological activities. This would provide a clearer basis for prioritizing one compound over the other for specific therapeutic indications. Researchers are encouraged to utilize the experimental protocols outlined in this guide to further explore the pharmacological potential of these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 4. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webbuilder.asiannet.com [webbuilder.asiannet.com]
Antrodin A: A Preclinical Meta-Analysis of its Therapeutic Potential
Absence of human clinical trials necessitates a systematic review of preclinical data to evaluate the therapeutic promise of Antrodin A and its analogs.
Currently, no registered clinical trials for this compound are available. However, a growing body of preclinical research, primarily from in vivo animal models and in vitro cell-line studies, suggests significant therapeutic potential, particularly in hepatoprotection and oncology. This guide provides a comprehensive comparison of the available preclinical data on this compound and the closely related compound, Antrodin C, to offer researchers, scientists, and drug development professionals a systematic overview of the current state of knowledge.
Hepatoprotective Effects of this compound
This compound has demonstrated notable protective effects against acute alcohol-induced liver injury in animal models. The primary mechanism appears to be the mitigation of oxidative stress and inflammation.
In Vivo Efficacy in Alcohol-Induced Liver Injury
A key preclinical study investigated the effects of this compound in mice with acute alcoholic liver injury. The results indicated a significant reduction in liver damage markers and an enhancement of the liver's antioxidant capacity.
| Biomarker | Alcohol Model Control | This compound (200 mg/kg) | % Change vs. Control |
| Liver Injury Markers | |||
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | ↓ |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced | ↓ |
| Oxidative Stress Markers | |||
| Liver MDA | Significantly Elevated | Significantly Reduced | ↓ |
| Antioxidant Enzymes | |||
| Liver SOD | Significantly Reduced | Significantly Elevated | ↑ |
| Liver CAT | Significantly Reduced | Significantly Elevated | ↑ |
| Liver GSH | Significantly Reduced | Significantly Elevated | ↑ |
Table 1: Effects of this compound on Liver Injury and Oxidative Stress Markers in Mice with Alcohol-Induced Liver Injury. Data synthesized from preclinical studies.[1][2]
Experimental Protocol: Acute Alcoholic Liver Injury in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: Mice were administered 50% alcohol (12 mL/kg body weight) intragastrically to induce acute liver injury.[2]
-
Treatment: this compound (AdA), at low (100 mg/kg) and high (200 mg/kg) doses, was administered intragastrically. A positive control group received silymarin (B1681676) (200 mg/kg).[2]
-
Biochemical Analysis: At the end of the experiment, serum was collected to measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Liver tissues were homogenized to measure levels of malondialdehyde (MDA), and the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[1][2]
-
Gene Expression Analysis: Real-time PCR was used to analyze the mRNA expression levels of Nrf-2, HO-1, CYP2e1, TNF-α, and TLR-4 in liver tissue.[2]
Signaling Pathway: Nrf-2/HO-1 Activation
This compound's hepatoprotective effects are linked to the upregulation of the Nrf-2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. It also downregulates pro-inflammatory pathways involving TNF-α and TLR-4.[2]
Anti-Cancer Effects of Antrodin C
Antrodin C, a structural analog of this compound, has been investigated for its anti-cancer properties, particularly in colorectal cancer.
In Vitro and In Vivo Efficacy in Colorectal Cancer
Studies on Antrodin C have demonstrated its ability to inhibit the growth of colorectal cancer cells and tumors in animal models.
| Cancer Model | Cell Lines | IC50 | In Vivo Model | Treatment | Tumor Volume Reduction | Tumor Weight Reduction |
| Colorectal Cancer | HCT-116, DLD-1 | 50 µM | HCT-116 Xenograft (Nude Mice) | 1.0 mg/kg | 53% | 65% |
| 5.0 mg/kg | 45% | 50% |
Table 2: Anti-Cancer Efficacy of Antrodin C in Colorectal Cancer Models. Data extracted from a preclinical study.[3]
Experimental Protocol: Colorectal Cancer Xenograft Model
-
Cell Lines: Human colorectal carcinoma cell lines HCT-116 (p53 wild-type) and DLD-1 (p53 mutant).[3]
-
In Vitro Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 24 hours of treatment with Antrodin C.[3]
-
Animal Model: BALB/c nude mice were subcutaneously injected with HCT-116 cells.[3]
-
Treatment: Once tumors were established, mice were treated with Antrodin C (1.0 mg/kg and 5.0 mg/kg) for 18 days.[3]
-
Efficacy Evaluation: Tumor volume and weight were measured at the end of the study. Immunohistochemical analysis was performed on tumor tissues to assess markers of cell proliferation (PCNA, cyclin D1, cyclin E) and apoptosis (TNFα).[3]
Signaling Pathway: ROS/AKT/ERK/P38-Mediated Apoptosis
Antrodin C induces apoptosis in colorectal cancer cells through a complex signaling cascade involving the generation of reactive oxygen species (ROS) and modulation of the AKT, ERK, and p38 MAPK pathways. This ultimately leads to the activation of the extrinsic apoptosis pathway via TNFα.[4]
Comparison and Future Directions
The preclinical data for this compound and C highlight their potential as therapeutic agents. This compound shows promise in mitigating liver damage, a condition with significant unmet medical needs. Its mechanism of action through the Nrf-2/HO-1 pathway is a well-established target for hepatoprotective drugs. Antrodin C demonstrates potent anti-cancer activity in colorectal cancer models by inducing apoptosis through a multi-faceted signaling pathway.
While these findings are encouraging, it is crucial to acknowledge the limitations of preclinical research. The lack of clinical trial data means that the safety, tolerability, and efficacy of this compound and its analogs in humans remain unknown. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Toxicology Studies: To establish the safety profile of this compound and C in comprehensive animal models.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are the essential next step to validate the therapeutic potential of these compounds in human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antrodin A: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Antrodin A must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper handling and personal protective equipment (PPE) are essential.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is recommended.
-
-
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage prior to disposal.
| Property | Value | Citation(s) |
| CAS Number | 656830-24-9 | [1][2] |
| Molecular Formula | C₁₉H₂₂O₄ | [2] |
| Molecular Weight | 314.38 g/mol | [2][3] |
| Solubility | Soluble in DMSO (30 mg/mL), Ethanol, Acetonitrile | [3][4] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Procedures
While this compound is not classified as a hazardous substance, it is crucial to prevent its release into the environment.[1] Do not dispose of this compound down the drain or in regular trash.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, sealed, and clearly labeled waste container.
-
Place all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, into the same container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label all waste containers with "Non-Hazardous Chemical Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Step 2: Waste Storage
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow the storage temperature guidelines for the compound to prevent degradation or reaction.[3][6]
Step 3: Final Disposal
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.
Experimental Protocols
Currently, there are no specific experimental protocols for the disposal of this compound beyond standard chemical waste management procedures. The protocols outlined above are based on general laboratory safety guidelines for non-hazardous chemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Antrodin A
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Antrodin A. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), this guide outlines recommended best practices for handling any chemical compound in a laboratory setting to ensure a safe research environment.[1]
Personal Protective Equipment (PPE)
Although the Safety Data Sheet (SDS) for this compound indicates that personal protective equipment is not required, it is prudent to follow standard laboratory safety protocols when handling any chemical, particularly a research compound whose properties may not be fully characterized.[1] The following PPE is recommended as a baseline for handling this compound in a laboratory setting.
Recommended Personal Protective Equipment for Handling this compound
| Equipment | Specification | Purpose |
|---|---|---|
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or dust. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan for Handling and Storage
| Procedure | Guideline |
|---|---|
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| First Aid: Inhalation | Move the individual to fresh air. If symptoms persist, consult a physician.[1] |
| First Aid: Skin Contact | While the product is not generally an irritant, wash the affected area with soap and water.[1] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| First Aid: Ingestion | If symptoms persist, consult a doctor.[1] |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Spill and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination. Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Spill Response and Disposal Procedures
| Procedure | Guideline |
|---|---|
| Spill Containment | For solid spills, mechanically pick up the material (e.g., sweep or vacuum). Avoid generating dust. |
| Cleaning | Clean the spill area with soap and water. |
| Disposal | Dispose of waste in a sealed, labeled container. Do not allow the substance to enter sewers or surface/ground water.[1] Follow all local, state, and federal regulations for chemical waste disposal. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a research setting, from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
